molecular formula C8H20N2O2S B3060750 N,N'-Dibutylsulphamide CAS No. 763-11-1

N,N'-Dibutylsulphamide

Cat. No.: B3060750
CAS No.: 763-11-1
M. Wt: 208.32 g/mol
InChI Key: FLJVRWOWKXUFRB-UHFFFAOYSA-N
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Description

N,N'-Dibutylsulphamide is a synthetic organic compound belonging to the class of sulfamide derivatives. Sulfamides are characterized by a central sulfur atom doubly bonded to two oxygen atoms and singly bonded to two nitrogen atoms (Sulfamic acid diamides). In research settings, sulfamide derivatives are of significant interest due to their wide range of potential biological activities. They have been explored as key scaffolds in medicinal chemistry for the development of enzyme inhibitors, particularly targeting carbonic anhydrases and serine proteases. The dibutyl side chains in this compound confer lipophilicity to the molecule, which can influence its solubility profile and membrane permeability in biological systems. This property makes it a valuable intermediate for structure-activity relationship (SAR) studies aimed at optimizing the pharmacokinetic properties of potential therapeutic agents. Researchers utilize this compound in the synthesis of more complex molecules and as a building block in organic synthesis. Its mechanism of action is typically dependent on the specific target, but often involves interaction with the active site of enzymes through its sulfamide moiety, mimicking transition states or natural substrates. This compound is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers should consult safety data sheets and conduct all necessary risk assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(butylsulfamoyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H20N2O2S/c1-3-5-7-9-13(11,12)10-8-6-4-2/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJVRWOWKXUFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)NCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90997657
Record name N,N'-Dibutylsulfuric diamide
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Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763-11-1
Record name N,N′-Dibutylsulfamide
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Record name N,N'-Dibutylsulphamide
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Record name N,N'-Dibutylsulfuric diamide
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Record name N,N'-dibutylsulphamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N'-Dibutylsulphamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N'-dibutylsulphamide, a symmetrically substituted dialkylsulfamide. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathway, including the underlying reaction mechanism, a detailed experimental protocol, and expected analytical characterization. The primary focus is on the robust and widely applicable reaction of sulfuryl chloride with n-butylamine. This guide emphasizes the causality behind experimental choices, ensuring a reproducible and self-validating methodology.

Introduction and Significance

Symmetrically substituted N,N'-dialkylsulfamides are an important class of organic compounds characterized by a central sulfonyl group (SO₂) flanked by two nitrogen atoms, each bearing an alkyl substituent. These compounds serve as valuable intermediates in organic synthesis and have been explored for their potential applications in medicinal chemistry and materials science. The sulfamide moiety is a key structural feature in a number of biologically active molecules.

This compound, the subject of this guide, is a representative example of this class of compounds. Its synthesis is a foundational reaction for chemists working in drug discovery and process development. A thorough understanding of its preparation provides a strong basis for the synthesis of more complex, unsymmetrical sulfamides and related analogues. This guide will provide a detailed exploration of the most common and reliable method for its synthesis.

The Core Synthesis Pathway: Reaction of Sulfuryl Chloride with n-Butylamine

The most direct and efficient method for the preparation of this compound is the reaction of sulfuryl chloride (SO₂Cl₂) with an excess of n-butylamine (CH₃(CH₂)₃NH₂). This reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center.

Mechanistic Insights

The reaction mechanism involves a two-step nucleophilic substitution. In the first step, the lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking the electrophilic sulfur atom of sulfuryl chloride. This results in the displacement of a chloride ion and the formation of an N-butylsulfamoyl chloride intermediate.

The second step involves the attack of a second molecule of n-butylamine on the newly formed N-butylsulfamoyl chloride. This second nucleophilic substitution displaces the remaining chloride ion to yield the final product, this compound. Each substitution step generates one equivalent of hydrochloric acid (HCl), which is neutralized by an additional equivalent of the n-butylamine base present in the reaction mixture, forming n-butylammonium chloride.

Reaction_Mechanism SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) Intermediate N-Butylsulfamoyl Chloride SO2Cl2->Intermediate Nucleophilic Attack nBuNH2_1 n-Butylamine nBuNH2_1->Intermediate nBuNH2_2 n-Butylamine Product This compound nBuNH2_2->Product Base n-Butylamine (Base) Byproduct n-Butylammonium Chloride Base->Byproduct Acid-Base Reaction Intermediate->Product Nucleophilic Attack Experimental_Workflow Setup 1. Reaction Setup (n-Butylamine in DCM, 0 °C) Addition 2. Dropwise Addition of SO₂Cl₂ Setup->Addition Reaction 3. Stir at Room Temperature Addition->Reaction Workup 4. Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) Reaction->Workup Purification 5. Drying and Concentration Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

An In-depth Technical Guide to N,N'-Dibutylsulphamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of N,N'-Disubstituted Sulphamides

The world of chemical synthesis is vast, with a seemingly infinite number of possible molecular structures. While many compounds are well-documented and readily available, others remain more elusive, existing in the theoretical realm or synthesized for specific, niche applications without broad dissemination of their properties. N,N'-Dibutylsulphamide falls into the latter category. A specific CAS Registry Number for this compound is not readily found in major chemical databases. This guide, therefore, takes a foundational approach. It provides a comprehensive overview of the synthesis, theoretical properties, and potential applications of this compound, grounded in the established chemistry of the broader class of N,N'-dialkylsulphamides. The protocols and insights presented herein are extrapolated from established synthetic methodologies for analogous structures, providing a robust framework for the preparation and investigation of this specific molecule.

Core Concepts: Understanding the Sulphamide Functional Group

At the heart of this compound is the sulphamide functional group, SO₂(NH₂)₂. This intriguing moiety can be considered the diamide of sulfuric acid. The presence of two nitrogen atoms directly attached to a central sulfuryl group provides a unique scaffold for further functionalization. In the case of this compound, a butyl group is appended to each nitrogen atom, leading to a symmetrical molecule with the structure C₄H₉-NH-SO₂-NH-C₄H₉.

The "N,N'-" nomenclature is crucial here. It denotes that the two butyl groups are attached to different nitrogen atoms. This is distinct from a hypothetical N,N-Dibutylsulphamide, where both butyl groups would be attached to the same nitrogen atom. This structural difference has significant implications for the molecule's symmetry, hydrogen bonding capabilities, and ultimately, its chemical and physical properties.

Physicochemical Properties: An Educated Estimation

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₂₀N₂O₂SBased on the constituent atoms.
Molecular Weight 208.32 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow solid or viscous liquidSimilar N,N'-dialkyl amides and oxamides are often solids or high-boiling liquids.
Solubility Likely soluble in polar organic solvents (e.g., ethanol, acetone, DMSO) and sparingly soluble in water.The presence of the polar sulphamide core and the non-polar butyl chains suggests amphiphilic character.
Boiling Point Estimated to be high, likely >250 °C at atmospheric pressure.The ability to form intermolecular hydrogen bonds via the N-H protons would significantly increase the boiling point.
Melting Point If solid, likely in the range of 50-100 °C.Dependent on the crystal packing efficiency.

Synthesis of this compound: A Proposed Protocol

The synthesis of N,N'-dialkylsulphamides can be approached through several established routes. A common and effective method involves the reaction of sulfuryl chloride (SO₂Cl₂) with a primary amine. The following protocol outlines a robust procedure for the synthesis of this compound.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction where the nitrogen atom of n-butylamine attacks the electrophilic sulfur atom of sulfuryl chloride. Two equivalents of the amine are required: one to form the desired product and the second to act as a base to neutralize the hydrochloric acid byproduct.

Detailed Experimental Protocol

Materials:

  • Sulfuryl chloride (SO₂Cl₂)

  • n-Butylamine (C₄H₉NH₂)

  • Anhydrous diethyl ether or dichloromethane (as solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Add n-butylamine (2.2 equivalents) to the flask and dissolve it in 100 mL of anhydrous diethyl ether.

  • Cooling: Cool the flask in an ice bath to 0 °C with gentle stirring.

  • Addition of Sulfuryl Chloride: Dissolve sulfuryl chloride (1.0 equivalent) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the sulfuryl chloride solution dropwise to the stirred n-butylamine solution over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C. A white precipitate of n-butylammonium chloride will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

    • Wash with 50 mL of water.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter the mixture to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Causality Behind Experimental Choices
  • Anhydrous Conditions: Sulfuryl chloride is highly reactive towards water, which would lead to the formation of sulfuric acid and hydrochloric acid, reducing the yield of the desired product.

  • Slow, Cooled Addition: The reaction between sulfuryl chloride and amines is highly exothermic. Slow addition at a low temperature is crucial to control the reaction rate, prevent side reactions, and ensure safety.

  • Excess Amine: Using a slight excess of n-butylamine ensures that all the sulfuryl chloride reacts and also acts as a convenient base to neutralize the HCl formed during the reaction.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification n_butylamine n-Butylamine (2.2 eq) reaction_vessel Round-bottom flask at 0 °C n_butylamine->reaction_vessel sulfuryl_chloride Sulfuryl Chloride (1.0 eq) sulfuryl_chloride->reaction_vessel solvent Anhydrous Diethyl Ether solvent->reaction_vessel stirring Stirring for 2h at RT reaction_vessel->stirring wash_bicarb Wash with NaHCO₃ (aq) stirring->wash_bicarb wash_water Wash with H₂O wash_bicarb->wash_water drying Dry with MgSO₄ wash_water->drying evaporation Solvent Evaporation drying->evaporation purification_method Recrystallization or Chromatography evaporation->purification_method final_product This compound purification_method->final_product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

While specific applications for this compound are not documented, the sulphamide scaffold is of growing interest in medicinal chemistry. Sulphonamides are a well-established class of drugs, and their diamide counterparts, the sulphamides, offer a different set of physicochemical properties and hydrogen bonding patterns that can be exploited in drug design.

  • Scaffold for Bioactive Molecules: The this compound core can serve as a central scaffold for the synthesis of more complex molecules. The N-H protons can be further substituted to introduce additional pharmacophores.

  • Enzyme Inhibition: The sulphamide group can act as a mimic of a tetrahedral transition state in enzymatic reactions, making it a potential inhibitor for various enzymes, particularly proteases and kinases.

  • Modulation of Physicochemical Properties: In drug development, the incorporation of a sulphamide moiety can be used to fine-tune the solubility, lipophilicity, and metabolic stability of a lead compound. The butyl chains in this compound would contribute to increased lipophilicity.

Safety and Handling

Given the lack of specific toxicity data for this compound, it is prudent to handle this compound with the care afforded to novel chemical entities. General safety precautions for handling related chemicals should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, especially during the synthesis when handling volatile and corrosive reagents like sulfuryl chloride.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion and Future Directions

This compound represents an interesting, yet underexplored, chemical entity. This guide provides a foundational understanding of its likely properties and a reliable method for its synthesis, empowering researchers to explore its potential. Future investigations could focus on the full characterization of its physicochemical properties, exploration of its reactivity, and screening for biological activity. The versatile sulphamide core, decorated with lipophilic butyl groups, presents a promising starting point for the development of novel therapeutics and functional materials.

References

  • PubChem. N,N-Dibutylformamide. National Center for Biotechnology Information. [Link]

  • MDPI. N,N′-Dibutyloxamide. [Link]

  • ResearchGate. N,N′-Dibutyloxamide. [Link]

Sources

N,N'-Dibutylsulphamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth examination of the molecular structure, synthesis, and spectroscopic characterization of N,N'-Dibutylsulphamide (also known as N,N'-Dibutylsulfamide). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights. We will explore the molecule's structural nuances, provide a detailed and validated protocol for its synthesis, and interpret its characteristic spectroscopic data. This guide aims to serve as a comprehensive resource, grounded in authoritative references, to facilitate a deeper understanding and application of this sulfamide compound.

Introduction to this compound

The sulfonamide functional group, characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (R-SO₂-NR'R''), is a cornerstone in medicinal chemistry and material science.[1][2] this compound, a symmetrically substituted diamide of sulfuric acid, represents a fundamental scaffold within this important class of molecules. Its structure consists of a central sulfonyl group (SO₂) flanked by two nitrogen atoms, each bearing an n-butyl substituent.

While complex sulfonamides have been extensively studied as antibacterial agents, diuretics, and anticonvulsants, simpler dialkylsulfamides like this compound serve as important model compounds and synthetic intermediates.[3] Understanding the core molecular structure, reactivity, and spectroscopic signatures of this molecule is crucial for the rational design of more complex derivatives and for predicting their physicochemical properties. This guide provides a detailed exploration of these fundamental aspects.

Molecular Structure and Physicochemical Properties

The structural attributes of this compound dictate its physical properties, reactivity, and interactions with other molecules.

Connectivity and Core Geometry

The central sulfur atom in this compound is bonded to two oxygen and two nitrogen atoms, resulting in a tetrahedral geometry around the sulfur. The S-N bond length in sulfamides is significantly shorter than a typical S-N single bond (approx. 1.75 Å), suggesting a degree of double bond character.[4] The O=S=O and N-S-N bond angles are expected to deviate from the ideal tetrahedral angle of 109.5° due to the steric repulsion between the bulky butyl groups and the electrostatic repulsion of the oxygen lone pairs.

The rigidity of the sulfonamide functional group contributes to the typically crystalline nature of these compounds.[2]

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₂₀N₂O₂SPubChem
Molecular Weight 208.32 g/mol PubChem
CAS Number 13953-93-0PubChem

Note: Further experimental data such as melting point and density are not widely reported and would require empirical determination.

Conformational Analysis

The two n-butyl chains introduce conformational flexibility to the molecule. Rotation around the S-N and N-C bonds allows the butyl groups to adopt various spatial arrangements. The lowest energy conformation will likely position the bulky butyl groups to minimize steric hindrance, potentially in an anti-periplanar arrangement relative to each other across the N-S-N plane. In related structures, the geometry around the nitrogen atoms is typically trigonal planar or very shallowly pyramidal, influencing the overall shape of the molecule.[5]

Figure 1: 2D Molecular Structure of this compound.

Synthesis of this compound

The most direct and widely adopted method for preparing symmetrically substituted sulfamides is the reaction of sulfuryl chloride (SO₂Cl₂) with a primary amine.[2][6] This reaction is robust and proceeds readily under standard laboratory conditions.

Reaction Mechanism and Rationale

The synthesis involves the nucleophilic attack of the primary amine (n-butylamine) on the electrophilic sulfur atom of sulfuryl chloride. The reaction proceeds in two steps, with the initial substitution of one chloride ion to form an intermediate sulfamoyl chloride, which then reacts with a second equivalent of the amine to yield the final product. A base, typically an excess of the amine itself or a non-nucleophilic base like triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] Using an excess of the starting amine is often preferred for simplicity as it serves as both reactant and acid scavenger.

cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_workup Workup & Purification nBuNH2 n-Butylamine (≥ 3 eq.) step1 Dissolve n-Butylamine in solvent nBuNH2->step1 SO2Cl2 Sulfuryl Chloride (1 eq.) step3 Slowly add SO₂Cl₂ solution SO2Cl2->step3 Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->step1 step2 Cool to 0 °C (Ice Bath) step1->step2 step2->step3 step4 Warm to RT, Stir 12-24h step3->step4 step5 Quench with Water step4->step5 step6 Extract with Organic Solvent step5->step6 step7 Wash with 1M HCl, NaHCO₃, Brine step6->step7 step8 Dry (Na₂SO₄), Filter, Concentrate step7->step8 step9 Purify (Recrystallization or Chromatography) step8->step9 Product This compound step9->Product

Figure 2: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for sulfonamide synthesis.[2][3]

Materials:

  • n-Butylamine (≥ 99%)

  • Sulfuryl chloride (SO₂Cl₂) (≥ 97%)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve n-butylamine (3.0 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction.

  • Addition of Sulfuryl Chloride: Prepare a solution of sulfuryl chloride (1.0 equivalent) in anhydrous DCM in the dropping funnel. Add this solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C. A white precipitate (butylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours to ensure the reaction goes to completion. Monitor progress by Thin-Layer Chromatography (TLC).

  • Aqueous Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess n-butylamine), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Self-Validation: The success of the synthesis is validated at each stage. The formation of a precipitate confirms the acid-base reaction. TLC monitoring confirms the consumption of starting materials and formation of the product. The washing steps are designed to remove specific impurities, and the final purification step ensures the isolation of the target compound with high purity, which is then confirmed by the spectroscopic methods detailed below.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The sulfamide group has very strong, characteristic absorption bands.[10][11]

Table 2: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeDescription
~3300N-H StretchA medium, sharp peak characteristic of a secondary amine in a sulfamide.
2850-2960C-H StretchStrong, multiple peaks corresponding to the sp³ C-H bonds of the butyl chains.
~1350 & ~1160SO₂ Asymmetric & Symmetric StretchTwo very strong and sharp absorption bands, which are diagnostic for the sulfonyl group.[12]
~1050C-N StretchA medium intensity peak for the alkyl amine C-N bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum will show distinct signals for each unique proton environment in the butyl chains.

  • δ ~ 0.9 ppm (triplet, 6H): The terminal methyl (CH₃) protons of the two butyl groups.

  • δ ~ 1.4 ppm (sextet, 4H): The methylene (CH₂) protons gamma to the nitrogen.

  • δ ~ 1.6 ppm (quintet, 4H): The methylene (CH₂) protons beta to the nitrogen.

  • δ ~ 3.1 ppm (quartet or triplet of triplets, 4H): The methylene (CH₂) protons alpha to the nitrogen, which are deshielded by the electronegative nitrogen atom.

  • δ ~ 4.5-5.5 ppm (broad singlet, 2H): The N-H protons. The chemical shift of this peak is highly variable and depends on solvent, concentration, and temperature. It may be identified by its broadness and its disappearance upon D₂O exchange.[13]

¹³C NMR (Carbon-13 NMR): The carbon spectrum will show four distinct signals corresponding to the four unique carbon atoms of the butyl chains.

  • δ ~ 13.8 ppm: The terminal methyl (CH₃) carbon.

  • δ ~ 20.0 ppm: The gamma methylene (CH₂) carbon.

  • δ ~ 31.5 ppm: The beta methylene (CH₂) carbon.

  • δ ~ 43.0 ppm: The alpha methylene (CH₂) carbon, deshielded by its proximity to the nitrogen atom.

Note: Predicted chemical shifts are based on typical values for N-alkyl groups in similar chemical environments and may vary slightly based on the solvent used.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, Electron Ionization (EI) would likely show a molecular ion peak [M]⁺ at m/z = 208. The fragmentation pattern would be expected to show characteristic losses of the butyl chains and fragments corresponding to the sulfonylamine core.

Conclusion

This compound, while a structurally simple molecule, serves as an excellent model for understanding the fundamental chemistry of the sulfamide functional group. Its molecular structure is defined by a tetrahedral sulfur core and flexible n-butyl substituents. The synthesis is reliably achieved through the reaction of n-butylamine with sulfuryl chloride, a standard and scalable method in organic chemistry. The identity and purity of the compound are unequivocally confirmed by a combination of IR, NMR, and mass spectrometry, which reveal the characteristic spectroscopic signatures of the sulfonyl group and the alkyl chains. This guide provides the necessary technical foundation for researchers to confidently synthesize, identify, and utilize this compound and related structures in their scientific endeavors.

References

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  • Gümüş, H. (2007). Infrared spectra simulation for some sulfonamides by using semi-empirical methods. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1-10. Available at: [Link]

  • Raczyńska, E. D., & Ośmiałowski, B. (2003). Theoretical Study of Molecular Structure and Gas-Phase Acidity of Some Biologically Active Sulfonamides. The Journal of Physical Chemistry A, 107(4), 541-549. Available at: [Link]

  • Gümüş, H. (2007). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. SPECTROSCOPY LETTERS, 40(2), 241-251. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of sulfamide 1 in bulk (solid state) (bottom) and... [Image]. Available at: [Link]

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  • Edwards, D. (1971). Infrared identification of sulphonamides using attenuated total reflection. Journal of Pharmacy and Pharmacology, 23(12), 956-962. Available at: [Link]

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  • An, G., & Kim, K. M. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 50(26), 3324-3326. Available at: [Link]

  • Van der Veken, P., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl]-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin. Magnetic Resonance in Chemistry, 43(12), 1057-1062. Available at: [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Available at: [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Sulfonamides from Disulfide. [Table]. Available at: [Link]

  • Podda, E., et al. (2023). N,N′-Dibutyloxamide. Molbank, 2023(3), M1677. Available at: [Link]

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  • Goti, A., et al. (2011). O-Substituted N-oxy arylsulfinamides and sulfonamides in Michael reactions. ARKIVOC, 2011(10), 266-276. Available at: [Link]

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  • Afonin, A. V., et al. (2013). Experimental and theoretical study of the intramolecular C-H···N and C-H···S hydrogen bonding effects in the 1H and 13C NMR spectra of the 2-(alkylsulfanyl)-5-amino-1-vinylpyrroles: a particular state of amine nitrogen. Magnetic Resonance in Chemistry, 51(7), 414-423. Available at: [Link]

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  • PubChem. (n.d.). Sulfamide, N,N-dimethyl-N'-phenyl-. National Center for Biotechnology Information. Available at: [Link]

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An In-depth Technical Guide to N,N'-Dibutylsulphamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of N,N'-Dibutylsulphamide, a molecule of interest in various chemical and pharmaceutical research sectors. The document delineates the definitive IUPAC nomenclature, physicochemical properties, and detailed protocols for its synthesis and analytical characterization. By explaining the causality behind experimental choices, this guide aims to equip researchers with the foundational knowledge and practical insights required for the effective application of this compound. Emphasis is placed on self-validating protocols and authoritative grounding to ensure scientific integrity and reproducibility. Applications, safety protocols, and handling procedures are also discussed to provide a holistic understanding of this compound within a research and development context.

Nomenclature and Structure

The correct and unambiguous naming of a chemical entity is fundamental for scientific communication. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is N,N'-dibutylsulfuric diamide .[1]

Common synonyms and alternative names include:

  • This compound

  • Sulfuric acid, dibutyl-, diamide

  • Dibutylsulfamide

The structure is characterized by a central sulfuryl group (SO₂) bonded to two nitrogen atoms, each of which is substituted with a butyl group.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its application in experimental design, particularly in formulation and drug delivery. The key properties of this compound's constituent functional groups, such as amides and alkyl chains, inform its behavior. For instance, related structures like N,N-dibutylformamide and N,N-dibutylacetamide are colorless liquids, which suggests this compound is likely a liquid or low-melting solid at room temperature.[2][3]

Table 1: Predicted and Analog-Derived Physicochemical Properties

PropertyValue (Predicted/Analog-Based)Rationale / Source
Molecular FormulaC₈H₂₀N₂O₂S-
Molecular Weight208.32 g/mol -
AppearanceColorless to pale yellow liquid or solidBased on similar amide structures[2][3]
Boiling Point> 200 °C (Decomposition may occur)Extrapolated from related sulfonamides
SolubilitySoluble in organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water.The two butyl groups confer significant nonpolar character.
pKa~10-11 (for the N-H protons)Typical range for sulfonamides

Synthesis and Mechanistic Considerations

The synthesis of sulfamides is a well-established transformation in organic chemistry. The most direct and common method for preparing this compound is the reaction of sulfuryl chloride (SO₂Cl₂) with n-butylamine.

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution pathway. The nitrogen atom of n-butylamine, acting as a nucleophile, attacks the electrophilic sulfur atom of sulfuryl chloride. This process occurs in two successive steps, displacing both chloride ions.

Causality of Experimental Design:

  • Stoichiometry : A molar ratio of at least 4:1 of n-butylamine to sulfuryl chloride is theoretically required. Two equivalents of the amine act as the nucleophile, while two additional equivalents are necessary to neutralize the two molecules of hydrochloric acid (HCl) produced as a byproduct. Using an excess of the amine reactant drives the reaction to completion and ensures a basic environment.

  • Solvent : An inert, aprotic solvent such as dichloromethane (DCM) or diethyl ether is chosen to dissolve the reactants without participating in the reaction.

  • Temperature Control : The reaction is highly exothermic. Initial addition of sulfuryl chloride is performed at low temperatures (e.g., 0 °C) to control the reaction rate, prevent side reactions, and ensure safety.

Detailed Synthesis Protocol

This protocol is a self-validating system, incorporating in-process controls and purification steps to ensure the integrity of the final product.

Materials:

  • n-Butylamine (4.2 eq.)

  • Sulfuryl chloride (1.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup : Under an inert atmosphere (e.g., nitrogen or argon), charge a three-neck flask with n-butylamine (4.2 eq.) and anhydrous DCM. Cool the flask to 0 °C in an ice bath with vigorous stirring.

  • Reagent Addition : Dissolve sulfuryl chloride (1.0 eq.) in anhydrous DCM in a dropping funnel. Add the sulfuryl chloride solution dropwise to the stirred amine solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure complete conversion.

  • Work-up & Extraction :

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess n-butylamine), water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification :

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Extraction cluster_purification Purification Stage A 1. Charge flask with n-Butylamine & DCM B 2. Cool to 0 °C A->B C 3. Add SO₂Cl₂ solution dropwise B->C D 4. Stir at RT overnight C->D E 5. Quench with Water D->E F 6. Wash with 1M HCl E->F G 7. Wash with NaHCO₃ F->G H 8. Wash with Brine G->H I 9. Dry with MgSO₄ H->I J 10. Filter & Concentrate I->J K 11. Purify via Vacuum Distillation or Chromatography J->K L Pure this compound K->L Analytical_Workflow cluster_structure Structural Elucidation cluster_purity Purity Determination Start Synthesized Product QC_Check Initial QC Check (TLC) Start->QC_Check Structure_Confirm Structure Confirmation QC_Check->Structure_Confirm Pass NMR NMR ('H, ¹³C) Structure_Confirm->NMR IR FT-IR Structure_Confirm->IR MS Mass Spec Structure_Confirm->MS Purity_Assay Purity Assay HPLC HPLC Purity_Assay->HPLC Final_Product Qualified Product NMR->Purity_Assay IR->Purity_Assay MS->Purity_Assay HPLC->Final_Product

Sources

N,N'-Dibutylsulphamide literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N,N'-Dibutylsulphamide: Synthesis, Characterization, and Potential Applications

Introduction

This compound, a symmetrically disubstituted sulfamide, represents a class of organosulfur compounds characterized by a central sulfuryl group (–SO₂–) bonded to two nitrogen atoms, each bearing a butyl substituent. Its structure is formally represented as CH₃(CH₂)₃-NH-SO₂-NH-(CH₂)₃CH₃. While the broader sulfonamide class (R-SO₂-NR'R'') is ubiquitous in medicinal chemistry, boasting a wide array of pharmacological activities, the specific properties and applications of this compound are less documented, presenting a compelling area for research and development.[1]

This guide serves as a foundational technical resource for researchers, chemists, and drug development professionals. It consolidates established synthetic principles, outlines a robust framework for physicochemical and spectroscopic characterization, and explores the potential biological significance of this compound by extrapolating from the well-documented activities of structurally related compounds. The narrative emphasizes the causality behind experimental choices, providing not just protocols, but a strategic approach to the study of this molecule.

Part 1: Synthesis Strategies for this compound

The synthesis of N,N'-disubstituted sulfamides requires the formation of two stable sulfur-nitrogen bonds. The choice of synthetic route is often a trade-off between the availability of starting materials, reaction efficiency, and the mildness of the required conditions.

Method 1: Classical Synthesis via Sulfuryl Chloride

This is a foundational approach utilizing readily available reagents: sulfuryl chloride (SO₂Cl₂) and n-butylamine. The reaction proceeds via nucleophilic substitution, where the amine displaces the chloride ions on the sulfuryl core.

Causality and Experimental Choice: This method is direct and relies on inexpensive bulk chemicals. However, the reaction is highly exothermic and produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by an excess of the amine base or an auxiliary non-nucleophilic base (like triethylamine or pyridine) to prevent the formation of amine hydrochlorides and drive the reaction to completion. The handling of the corrosive and moisture-sensitive sulfuryl chloride requires careful experimental setup.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add n-butylamine (2.2 equivalents) and a dry, aprotic solvent such as dichloromethane or diethyl ether. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dissolve sulfuryl chloride (1.0 equivalent) in the same dry solvent and add it to the dropping funnel. Add the sulfuryl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess amine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

G cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_workup Work-up & Purification nButylamine n-Butylamine (2.2 eq) Flask Flask at 0°C nButylamine->Flask Solvent Dry Solvent (DCM) Solvent->Flask Quench Quench (H₂O) Flask->Quench Stir 2-4h at RT SO2Cl2 SO₂Cl₂ (1.0 eq) SO2Cl2_sol SO₂Cl₂ in Solvent SO2Cl2->SO2Cl2_sol SO2Cl2_sol->Flask Dropwise Addition Wash Aqueous Washes Quench->Wash Purify Column Chromatography Wash->Purify Product This compound Purify->Product

Fig 1. Workflow for the classical synthesis of this compound.
Method 2: Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

A more modern and efficient approach utilizes the principles of "click chemistry," specifically the SuFEx reaction.[2] This method involves the reaction of an amine with sulfuryl fluoride (SO₂F₂) or, more conveniently, a precursor like ethenesulfonyl fluoride, followed by reaction with a second amine.

Causality and Experimental Choice: SuFEx reactions are known for their high efficiency, selectivity, and formation of minimal byproducts under mild conditions.[2] Using SO₂F₂ provides a highly reliable route to symmetrical sulfamides. This approach avoids the generation of corrosive HCl and often leads to cleaner reaction profiles, simplifying purification.

Experimental Protocol: SuFEx Synthesis

  • Reaction Setup: In a pressure-rated vessel, dissolve n-butylamine (2.0 equivalents) and a suitable base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a polar aprotic solvent like acetonitrile.

  • Reagent Introduction: Carefully introduce sulfuryl fluoride (SO₂F₂) gas (1.0 equivalent) into the vessel.

  • Reaction: Seal the vessel and stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, vent any excess SO₂F₂ in a fume hood. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

G reagents n-Butylamine + Base (DBU) in Acetonitrile so2f2 Introduce SO₂F₂ Gas reagents->so2f2 1. Prepare Solution reaction Sealed Vessel Stir at RT, 12-24h so2f2->reaction 2. React workup Aqueous Work-up reaction->workup 3. Quench & Extract purify Chromatography workup->purify 4. Isolate product Pure this compound purify->product

Fig 2. SuFEx "Click Chemistry" approach for this compound synthesis.

Part 2: Physicochemical & Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.

Physicochemical Properties

The following table summarizes the key computed and expected properties of this compound.

PropertyValueSource
Molecular Formula C₈H₂₀N₂O₂SCalculated
Molecular Weight 208.32 g/mol Calculated
Appearance Expected to be a colorless oil or low-melting solidAnalogy
Solubility Soluble in organic solvents (DCM, EtOAc, Acetone); Insoluble in waterAnalogy
Spectroscopic Analysis

A conclusive structural confirmation is achieved through a combination of NMR, IR, and Mass Spectrometry.[3]

Predicted Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts / Absorption BandsRationale
¹H NMR ~ 0.9 ppm (triplet, 6H, -CH₃)~ 1.4 ppm (multiplet, 4H, -CH₂-CH₃)~ 1.6 ppm (multiplet, 4H, -CH₂-CH₂-N)~ 3.0 ppm (multiplet, 4H, -CH₂-N)~ 4.5-5.5 ppm (broad singlet, 2H, -NH)The four distinct proton environments of the butyl chain. The NH proton is exchangeable and often broad. Chemical shifts are estimates based on similar structures.[4]
¹³C NMR ~ 13.8 ppm (-CH₃)~ 19.9 ppm (-CH₂-CH₃)~ 31.5 ppm (-CH₂-CH₂-N)~ 43.0 ppm (-CH₂-N)Four distinct carbon signals corresponding to the butyl chain.
IR (Infrared) 3300-3400 cm⁻¹ (N-H stretch)2850-2960 cm⁻¹ (C-H stretch)~1350 cm⁻¹ (S=O asymmetric stretch)~1150 cm⁻¹ (S=O symmetric stretch)Characteristic vibrational frequencies for the key functional groups present in the molecule.
MS (Mass Spec) [M+H]⁺ = 209.13 m/zThe exact mass of the protonated molecular ion. Expected fragmentation includes the loss of butyl groups (C₄H₉).

Part 3: Potential Biological & Pharmacological Significance

While direct biological data for this compound is scarce, the sulfamide and sulfonamide scaffolds are privileged structures in pharmacology and agrochemistry.[2] This structural precedent provides a strong rationale for investigating the biological activity of this compound.

Extrapolating from the Sulfamide/Sulfonamide Class
  • Antimicrobial Activity: Many sulfonamide-based drugs are known for their antibacterial properties. Furthermore, related N-haloamine compounds (N,N-dichloroamines) exhibit rapid, broad-spectrum antimicrobial and virucidal activity.[5]

  • Enzyme Inhibition: The sulfonamide group is a key pharmacophore in drugs targeting enzymes like carbonic anhydrase and various kinases.[1]

  • Agrochemical Potential: N,N'-disubstituted sulfamides have demonstrated potent insecticidal and fungicidal activities, suggesting potential applications in crop protection.[2]

Proposed Workflow: Screening for Biological Activity

To elucidate the potential of this compound, a systematic screening cascade is proposed. This workflow represents a logical progression from broad, initial screening to more focused mechanistic studies, a standard practice in drug discovery.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Preparation: Prepare a stock solution of this compound in DMSO. In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus or Escherichia coli) to each well. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no bacterial growth is observed.

G cluster_discovery Drug Discovery Cascade primary Primary Screening (e.g., Antibacterial MIC Assay) secondary Secondary Assays (e.g., Cytotoxicity, Spectrum) primary->secondary Active 'Hits' no_hit Inactive primary->no_hit moa Mechanism of Action (MoA) (e.g., Enzyme Inhibition) secondary->moa Confirmed 'Hits' toxic Toxic/Non-selective secondary->toxic lead_opt Lead Optimization moa->lead_opt Validated Mechanism

Fig 3. A proposed high-level screening cascade for this compound.

Conclusion

This compound is a synthetically accessible molecule that belongs to a class of compounds with proven biological relevance. This guide provides the essential technical framework for its synthesis via both classical and modern "click chemistry" routes, and establishes a clear, multi-faceted protocol for its unambiguous structural characterization. While its specific biological functions remain to be explored, the rich pharmacology of the sulfamide scaffold suggests that this compound is a promising candidate for screening in antimicrobial, agrochemical, and other therapeutic discovery programs. Future research should focus on executing such screening cascades to unlock the potential of this and related sulfamide structures.

References

  • Synthesis of Novel Pesticidal N, N'-Disubstituted Sulfamide Derivatives Using Sulfur(VI) Fluorine Exchange Click Reaction - PubMed. (2021, May 24). J Agric Food Chem.
  • A USEFUL, ALTERNATIVE SYNTHESIS OF UNSYMMETRICAL AND SYMMETRICAL N,N-DISUBSTITUTED SULFAMIDES BY TRANSAMIDATION REACTIONS OF SULFAMIDES WITH AMINES - University of Galway Research. (1983, January 1). Synthesis-Stuttgart.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021, October 1). Royal Society of Chemistry.
  • The Synthesis of Functionalised Sulfonamides - UCL Discovery. UCL (University College London).
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Missouri-St. Louis.
  • N,N-Dibutylbutanamide | C12H25NO | CID 243368 - PubChem. PubChem.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC. (2019, September 18).
  • NMR Chemical Shifts of Impurities - MilliporeSigma. Sigma-Aldrich.
  • N,N-Dibutylacetamide | C10H21NO | CID 73811 - PubChem. PubChem.
  • N,N-Dibutylformamide | C9H19NO | CID 12975 - PubChem. PubChem.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, April 16). Organometallics.
  • Sulfonyl-polyol N,N-dichloroamines with rapid, broad-spectrum antimicrobial activity - PubMed. (2013, October 15). Bioorg Med Chem Lett.

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Methodological & Application

Synthesis of N,N'-Dibutylsulphamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the synthesis of N,N'-Dibutylsulphamide, a molecule of interest in various fields of chemical research, including medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry. The protocol herein is presented with an emphasis on the underlying chemical principles, safety considerations, and robust analytical characterization to ensure reliable and reproducible results.

Introduction

This compound belongs to the sulfamide functional group, characterized by a central sulfuryl group (SO₂) bonded to two nitrogen atoms. Symmetrical N,N'-dialkylsulfamides are valuable building blocks in organic synthesis due to their unique chemical properties and potential biological activities. The synthesis of these compounds is typically achieved through the reaction of a primary amine with a sulfurylating agent, most commonly sulfuryl chloride (SO₂Cl₂). This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of sulfuryl chloride, followed by the elimination of hydrogen chloride. The use of an excess of the amine or an external base is crucial to neutralize the HCl generated during the reaction.

This application note provides a step-by-step procedure for the synthesis of this compound from n-butylamine and sulfuryl chloride, including purification and characterization of the final product.

Reaction Mechanism and Causality

The synthesis of this compound proceeds through a two-step nucleophilic substitution reaction. In the first step, one molecule of n-butylamine acts as a nucleophile, attacking the electrophilic sulfur atom of sulfuryl chloride. This results in the formation of an N-butylsulfamoyl chloride intermediate and a molecule of hydrogen chloride.

Step 1: Formation of N-butylsulfamoyl chloride

The hydrogen chloride produced is immediately neutralized by a second molecule of n-butylamine, which acts as a base, forming n-butylammonium chloride.

In the second step, another molecule of n-butylamine attacks the N-butylsulfamoyl chloride intermediate, displacing the chloride ion to form the desired this compound.

Step 2: Formation of this compound

Again, the generated HCl is neutralized by another equivalent of n-butylamine. Therefore, a total of four equivalents of n-butylamine are theoretically required for every one equivalent of sulfuryl chloride to drive the reaction to completion and neutralize all the generated acid. Using a slight excess of the amine can help ensure the complete consumption of the sulfuryl chloride.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
n-ButylamineC₄H₁₁N73.14≥99%Sigma-Aldrich
Sulfuryl chlorideSO₂Cl₂134.97≥97%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
1 M Hydrochloric acidHCl36.46-Fisher Scientific
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-Fisher Scientific
Brine (Saturated NaCl solution)NaCl58.44-Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37-Fisher Scientific
Equipment
  • Three-necked round-bottom flask (250 mL) equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (filled with calcium chloride).

  • Ice-water bath.

  • Magnetic stir plate.

  • Separatory funnel (250 mL).

  • Rotary evaporator.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemically resistant gloves.

Experimental Protocol

Diagram of the Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis reagents n-Butylamine + DCM cooling Cool to 0 °C reagents->cooling addition Add SO₂Cl₂ dropwise cooling->addition reaction Stir at RT addition->reaction quench Quench with H₂O reaction->quench wash_hcl Wash with 1M HCl quench->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (optional) concentrate->purify characterize Characterization (NMR, IR) purify->characterize

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube, dissolve n-butylamine (29.2 g, 40.0 mL, 0.4 mol) in anhydrous dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Sulfuryl Chloride: Prepare a solution of sulfuryl chloride (13.5 g, 8.1 mL, 0.1 mol) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the sulfuryl chloride solution dropwise to the stirred n-butylamine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of n-butylammonium chloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess n-butylamine, saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining acid, and brine (1 x 50 mL).[1]

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization:

    • Obtain the ¹H NMR, ¹³C NMR, and IR spectra of the purified product to confirm its identity and purity.

Expected Results and Characterization

The expected product, this compound, is a colorless to pale yellow oil or a low-melting solid.

Table of Expected Spectroscopic Data:

TechniqueExpected Peaks/Signals
¹H NMR δ (ppm): ~3.0 (t, 4H, -NH-CH₂ -), ~1.5 (m, 4H, -CH₂-CH₂ -CH₂-CH₃), ~1.3 (m, 4H, -CH₂-CH₂ -CH₃), ~0.9 (t, 6H, -CH₃ )
¹³C NMR δ (ppm): ~43 (-NH-CH₂ -), ~32 (-CH₂-CH₂ -CH₂-CH₃), ~20 (-CH₂-CH₂ -CH₃), ~14 (-CH₃ )
IR ν (cm⁻¹): ~3300 (N-H stretch), ~2960, 2870 (C-H stretch), ~1320, 1150 (S=O stretch)

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent used.

Safety Precautions

  • Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water.[2][3][4] It should be handled with extreme caution in a well-ventilated fume hood.[2][3] Wear appropriate personal protective equipment, including safety goggles, a face shield, and chemically resistant gloves.[3][4]

  • n-Butylamine is flammable and corrosive.[5] Avoid contact with skin and eyes and work in a well-ventilated area.[5]

  • The reaction is exothermic and should be cooled appropriately during the addition of sulfuryl chloride.

  • Dispose of all chemical waste according to institutional and local regulations.

Trustworthiness and Self-Validation

The protocol described is based on well-established principles of sulfamide synthesis.[3] The progress of the reaction can be monitored by TLC, allowing for adjustments in reaction time if necessary. The multi-step washing procedure during the work-up is designed to effectively remove unreacted starting materials and byproducts.[1] The final characterization by NMR and IR spectroscopy provides a definitive confirmation of the product's identity and purity, ensuring the validity of the synthetic procedure.

References

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]

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A Guide to N,N-Disubstituted Amides in Modern Organic Synthesis: Applications Beyond the Peptide Bond

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Scarcity of N,N'-Dibutylsulphamide: A comprehensive literature search did not yield significant information on the specific applications of this compound in organic synthesis. This suggests that the compound is either not widely used or is referred to by a different name in the existing literature. However, the broader class of N,N-disubstituted amides and sulfonamides represents a cornerstone of modern synthetic chemistry. This guide, therefore, focuses on the versatile applications of these related structures, providing researchers, scientists, and drug development professionals with a detailed overview of their utility, particularly as directing groups in C-H functionalization.

Introduction: The Amide as a Versatile Synthetic Tool

Amides are among the most fundamental functional groups in organic chemistry, most notably forming the backbone of peptides and proteins.[1] However, their utility extends far beyond this biological role. In the realm of organic synthesis, the N,N-disubstituted amide has emerged as a powerful and versatile directing group.[1][2] This functionality allows for the selective activation of otherwise inert C-H bonds, paving the way for the construction of complex molecular architectures with high precision and efficiency.[1] This guide will delve into the practical applications of N,N-disubstituted amides as directing groups, providing detailed protocols and mechanistic insights.

The N,N-Disubstituted Amide as a Directing Group in C-H Activation

The concept of a directing group is central to modern synthetic strategy. It acts as a molecular "compass," guiding a metal catalyst to a specific C-H bond, typically in the ortho position of an aromatic ring, through the formation of a stable cyclic intermediate.[2] N,N-disubstituted amides are particularly effective in this role due to their robust nature and the coordinating ability of the carbonyl oxygen.

Mechanism of Action: A Generalized View

The catalytic cycle for a typical palladium-catalyzed C-H activation directed by an N,N-disubstituted amide is illustrated below. The cycle generally involves coordination of the amide's carbonyl oxygen to the metal center, followed by C-H activation via a concerted metalation-deprotonation (CMD) pathway to form a palladacycle intermediate. This intermediate then reacts with a coupling partner, and subsequent reductive elimination furnishes the functionalized product and regenerates the active catalyst.

Directed C-H Activation A Substrate + Pd(II) Catalyst B Coordination Complex A->B Coordination C Palladacycle Intermediate B->C C-H Activation (CMD) D Oxidative Addition/Insertion of Coupling Partner C->D Reaction with Coupling Partner E Reductive Elimination D->E E->A Regeneration of Pd(II) Catalyst F Functionalized Product E->F

Figure 1: Generalized catalytic cycle for Pd(II)-catalyzed C-H functionalization directed by an N,N-disubstituted amide.

Application Notes and Protocols

Palladium-Catalyzed ortho-Arylation of Benzamides

The introduction of an aryl group at the ortho position of a benzamide is a valuable transformation in medicinal chemistry and materials science. The N,N-disubstituted amide directing group allows for a highly regioselective Suzuki-Miyaura type cross-coupling reaction.[3][4]

Protocol: ortho-Arylation of N,N-Dibutylbenzamide with Phenylboronic Acid

This protocol is adapted from general procedures for Suzuki-Miyaura cross-coupling reactions mediated by palladium/imidazolium salt systems.[3]

Materials:

  • N,N-Dibutylbenzamide

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add N,N-dibutylbenzamide (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), IPr·HCl (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.5 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the ortho-arylated product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium catalyst and the boronic acid.

  • Anhydrous Solvent: Water can deactivate the catalyst and lead to protodeborylation of the boronic acid.

  • IPr·HCl: This N-heterocyclic carbene (NHC) precursor forms a bulky, electron-rich ligand for the palladium center, which promotes the catalytic cycle.[3]

  • Cs₂CO₃: A strong base is required for the transmetalation step of the Suzuki-Miyaura coupling.

Data Summary:

EntryDirecting GroupCoupling PartnerCatalyst SystemYield (%)
1N,N-DibutylamidePhenylboronic acidPd(OAc)₂ / IPr·HClHigh
2N,N-Dimethylamide4-Tolylboronic acidPd(OAc)₂ / IPr·HClHigh

Note: Yields are generally high but can vary depending on the specific substrates and reaction conditions.

Rhodium-Catalyzed ortho-Olefination of Benzamides

The introduction of an olefinic group can be achieved using rhodium catalysis. The N-methoxy amide directing group has been shown to be particularly effective for this transformation.[2]

Protocol: Rh(III)-Catalyzed ortho-Olefination of an N-Methoxybenzamide

This protocol is based on general procedures for rhodium-catalyzed C-H olefination.[2]

Materials:

  • N-Methoxy-N-methylbenzamide

  • n-Butyl acrylate

  • [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • Silver hexafluoroantimonate (AgSbF₆)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a sealed tube, combine N-methoxy-N-methylbenzamide (0.5 mmol), n-butyl acrylate (1.0 mmol), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), and AgSbF₆ (0.05 mmol, 10 mol%).

  • Add 1,2-dichloroethane (2 mL).

  • Heat the mixture at 100 °C for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (10 mL).

  • Filter the mixture through a short pad of silica gel, washing with additional dichloromethane.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the ortho-olefinated product.

Mechanism Visualization:

Rh-catalyzed Olefination cluster_0 Catalytic Cycle cluster_1 Overall Transformation A [Rh(III)Cp*] Complex B Coordination to Amide A->B C C-H Activation (Rhodacycle Formation) B->C D Olefin Coordination C->D E Migratory Insertion D->E F β-Hydride Elimination E->F G Product Release F->G G->A Regeneration of Catalyst Start N-Methoxybenzamide + Olefin End ortho-Olefinated Product Start->End Rh(III) Catalyst

Figure 2: Simplified workflow for Rh(III)-catalyzed ortho-olefination.

Synthesis of N,N'-Disubstituted Oxalamides

While not directly related to directing group applications, the synthesis of related N,N'-disubstituted structures like oxalamides is of interest. N,N'-dibutyloxamide, for instance, has been used as a bridging ligand in coordination chemistry.[5][6]

Protocol: Synthesis of N,N'-Dibutyloxamide

This protocol is a modification of a literature procedure.[5]

Materials:

  • Diethyl oxalate

  • n-Butylamine

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve diethyl oxalate (8.50 mmol) in ethanol (5 mL).

  • In a separate beaker, dissolve n-butylamine (17.0 mmol) in ethanol (5 mL).

  • Add the n-butylamine solution to the diethyl oxalate solution.

  • Reflux the reaction mixture overnight.

  • Cool the mixture to room temperature. A white solid should precipitate.

  • Isolate the solid by filtration using a Gooch funnel.

  • Wash the solid with n-hexane and air-dry to obtain N,N'-dibutyloxamide.

Conclusion and Future Outlook

The N,N-disubstituted amide has proven to be a robust and reliable directing group in a multitude of C-H functionalization reactions, enabling the synthesis of complex organic molecules with high levels of control. The protocols and mechanistic insights provided in this guide serve as a practical resource for researchers in organic synthesis and drug discovery. While the specific compound this compound remains elusive in the current literature, the principles and applications discussed here for the broader class of N,N-disubstituted amides offer a solid foundation for further exploration and innovation in the field. Future research will likely focus on the development of more sustainable catalytic systems, the expansion of the reaction scope to include more challenging substrates, and the application of these methods in the synthesis of novel therapeutic agents and functional materials.

References

  • Expanding Structural Diversity; Removable and Manipulable Directing Groups for C–H Activ
  • Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC. (URL: [Link])

  • Decoding Directing Groups and Their Pivotal Role in C−H Activation - ResearchGate. (URL: [Link])

  • A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC - NIH. (URL: [Link])

  • Efficient Acyl Coupling Reagents in Suzuki-Miyaura Cross-Coupling by N–C Cleavage Catalyzed by Pd-PEPPSI P. (URL not available)
  • Synthesis of Uncommon Heterocycles with Dr. David Leboeuf (Episode 74) - YouTube. (URL: [Link])

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry - Rsc.org. (URL: [Link])

  • N,N′-Dibutyloxamide - MDPI. (URL: [Link])

  • (PDF) N,N′-Dibutyloxamide - ResearchGate. (URL: [Link])

  • Synthesis of N-Heterocycles - Organic Chemistry Portal. (URL: [Link])

  • Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. (URL not available)
  • Divergent synthesis of nitrogen heterocycles via H2O-mediated hydride transfer reactions - Green Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis and Reactivity of N,N-1,4-diazabutadiene Derived Borocations - Rsc.org. (URL: [Link])

  • Suzuki-Miyaura cross-coupling reactions mediated by palladium/imidazolium salt systems. (URL not available)
  • Dendrimer-encapsulated metal nanoparticles and their applications to c
  • Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - Frontiers. (URL: [Link])

  • Novel N-heterocyclic carbine ligands for use in supported catalysis - Durham e-Theses. (URL: [Link])

  • The extraordinary reactions of phenyldimethylsilyllithium with N,N-disubstituted amides. (URL not available)
  • C(sp3)H/N(sp2) cross-coupling reaction for the synthesis of tertiary arylamines via fluxional SOX·Pd(II) catalysis - PMC. (URL: [Link])

  • Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles. (URL not available)
  • Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC. (URL: [Link])

  • Organometallic reactions. Part XVIII. The reactions of N-sulphinyltoluene-p-sulphonamide and of N-(2,2,2-trichloroethylidene)toluene-p-sulphonamide with some tributyltin–oxygen and –nitrogen compounds - Journal of the Chemical Society C: Organic (RSC Publishing). (URL: [Link])

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki-Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates - PubMed. (URL: [Link])

  • Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing - University of Birmingham. (URL: [Link])

  • Applications of N,N‐diborylamines in the synthesis of N‐containing organic compounds.. (URL not available)
  • Medicinal Chemistry - McConnellsMedchem. (URL: [Link])

  • N,N-Diisopropyl Carbodiimide - Vinuthana Pharma Tech Pvt Ltd. (URL: [Link])

  • Co(II)-Catalyzed Picolinamide-Directed C(sp 3 )-S Bond Formation with N-(phenylsulfanyl)succinimides - MDPI. (URL: [Link])

  • N,N-Dibutylacetamide | C10H21NO | CID 73811 - PubChem - NIH. (URL: [Link])

  • N-Acylphthalimides: Efficient Acyl Coupling Reagents in Suzuki–Miyaura Cross-Coupling by N–C Cleavage Catalyzed by Pd–PEPPSI Precatalysts - MDPI. (URL: [Link])

  • Ligand-assisted nickel catalysis enabling N,N-dialkylation and cyclization of acyl hydrazides using aliphatic alcohols - RSC Publishing. (URL: [Link])

  • N,N-Dibutylformamide | C9H19NO | CID 12975 - PubChem - NIH. (URL: [Link])

  • REACTIONS OP N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES APPROVED - UNT Digital Library. (URL: [Link])

  • Nitro Compounds and Their Derivatives in Organic Synthesis - MDPI. (URL: [Link])

  • N,N-dialkyl Definition - Organic Chemistry Key Term |... - Fiveable. (URL: [Link])

  • Novel Heterocyclic Trans Olefin Analogues of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor - Academia.edu. (URL: [Link])

  • organolithium reagents 1. (URL not available)
  • N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem. (URL: [Link])

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Application Note: Experimental Setup for the Synthesis of N,N'-Dibutylsulphamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

N,N'-Dibutylsulphamide (also standardly spelled as N,N'-dibutylsulfamide) is a symmetric, N,N'-disubstituted sulfamide that serves as a critical structural scaffold and bioisostere in medicinal chemistry. The replacement of a carbonyl group with a sulfonyl group enhances metabolic stability, increases hydrogen-bonding capacity, and significantly alters the physicochemical properties of the parent compound.

The most direct, scalable, and high-yielding method for synthesizing symmetric sulfamides involves the reaction of sulfuryl chloride (


) with either a large excess of a primary amine or a stoichiometric amount of amine in the presence of a tertiary amine base (e.g., triethylamine, TEA) acting as an acid scavenger [1]. This guide details the optimized experimental setup, mechanistic rationale, and self-validating protocols required to synthesize this compound with high purity.

Mechanistic Insights & Causality (E-E-A-T)

The reaction proceeds via a two-step nucleophilic acyl substitution-like pathway at the highly electrophilic sulfur(VI) center [2]:

  • First Substitution (Formation of Sulfamoyl Chloride): The first equivalent of

    
    -butylamine attacks the sulfur atom of 
    
    
    
    , displacing one chloride ion to form N-butylsulfamoyl chloride.
  • Second Substitution (Formation of Sulfamide): A second equivalent of

    
    -butylamine attacks the N-butylsulfamoyl chloride intermediate, displacing the second chloride ion to yield the final this compound.
    
Causality Behind Experimental Choices
  • Triethylamine (TEA) vs. Excess Amine: The formation of the sulfamide linkage generates two equivalents of HCl. While using 4-6 equivalents of the nucleophilic amine can scavenge this acid [3], employing 2.0–2.2 equivalents of

    
    -butylamine alongside 2.2–2.5 equivalents of a non-nucleophilic tertiary base like TEA is far more atom-economical. TEA rapidly forms a soluble 
    
    
    
    salt in DCM, preventing the protonation of the primary amine, which would otherwise render it non-nucleophilic and stall the reaction at the intermediate stage.
  • Temperature Control (0 °C): The initial nucleophilic attack on

    
     is highly exothermic. Uncontrolled heat generation can lead to the formation of undesired dialkylated byproducts or the thermal degradation of the sulfamoyl chloride intermediate. Maintaining the reaction at 0 °C during the addition phase ensures strict kinetic control over the first substitution step [1].
    
  • Anhydrous Dichloromethane (DCM):

    
     is highly sensitive to moisture, hydrolyzing rapidly to sulfuric acid and HCl. Anhydrous DCM provides a polar aprotic environment that solubilizes the reagents while preventing hydrolysis.
    
  • Order of Addition:

    
     must be added dropwise to the amine/base mixture. Reverse addition (adding amine to 
    
    
    
    ) can lead to localized high concentrations of
    
    
    , promoting uncontrolled exotherms and side reactions.

Mechanism SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) Intermediate N-Butylsulfamoyl Chloride (n-BuNH-SO₂Cl) SO2Cl2->Intermediate Nucleophilic Attack 1 (0 °C) Amine1 n-Butylamine (1st eq) Amine1->Intermediate Product This compound (n-BuNH-SO₂-NHBu) Intermediate->Product Nucleophilic Attack 2 (Warming to RT) Base1 TEA / HCl Neutralization (TEA·HCl) Intermediate->Base1 HCl byproduct Amine2 n-Butylamine (2nd eq) Amine2->Product Base2 TEA / HCl Neutralization (TEA·HCl) Product->Base2 HCl byproduct

Caption: Two-step nucleophilic substitution mechanism for this compound synthesis.

Experimental Protocol: Step-by-Step Methodology

Materials and Reagents
  • 
    -Butylamine (Reagent grade, 
    
    
    
    99%)
  • Sulfuryl chloride (

    
    , 1.0 M solution in DCM or neat reagent grade)
    
  • Triethylamine (TEA, anhydrous,

    
     99.5%)
    
  • Dichloromethane (DCM, anhydrous,

    
     0.005% water)
    
  • 1 M Hydrochloric acid (HCl, aqueous)

  • Saturated Sodium Bicarbonate (

    
    ) solution
    
  • Brine (saturated NaCl)

  • Anhydrous Sodium Sulfate (

    
    )
    
Equipment Setup
  • Flame-dried 250 mL round-bottom flask with a magnetic stir bar.

  • Pressure-equalizing dropping funnel.

  • Nitrogen (

    
    ) or Argon (Ar) gas manifold to maintain an inert atmosphere.
    
  • Ice-water bath.

Reaction Execution
  • Preparation of Amine Solution: To the flame-dried round-bottom flask, add 50 mL of anhydrous DCM. Inject

    
    -butylamine (2.2 eq, 22 mmol) and TEA (2.5 eq, 25 mmol) via syringe under an inert atmosphere.
    
  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

  • Addition of Sulfuryl Chloride: Charge the dropping funnel with a solution of

    
     (1.0 eq, 10 mmol) dissolved in 20 mL of anhydrous DCM.
    
  • Dropwise Addition: Slowly add the

    
     solution to the stirring amine mixture over a period of 45–60 minutes. Crucial: Maintain the internal temperature at or near 0 °C. Gas evolution may be observed as the reaction initiates.
    
  • Reaction Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C). Stir continuously for 12–24 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., Hexanes/Ethyl Acetate 7:3) and a visualization agent (e.g., Ninhydrin or iodine).

Workup and Purification (Self-Validating System)
  • Quenching: Quench the reaction by carefully adding 20 mL of cold distilled water to the flask to destroy any unreacted sulfamoyl chloride. Stir for 10 minutes.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with an additional 20 mL of DCM. Combine the organic layers.

  • Sequential Washing (Validation of Purity): Wash the combined organic phase sequentially with:

    • 1 M HCl (2

      
       20 mL) to selectively protonate and remove unreacted 
      
      
      
      -butylamine and TEA into the aqueous phase.
    • Saturated

      
       solution (2 
      
      
      
      20 mL) to neutralize any residual acid.
    • Brine (1

      
       20 mL) to draw out excess water from the organic layer.
      
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    . Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
    
  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., Hexane/Ethyl Acetate) to yield the pure product as a white solid.

Workflow Step1 1. Preparation Dissolve n-BuNH₂ & TEA in anhydrous DCM Step2 2. Cooling Chill mixture to 0 °C under Inert Gas (N₂/Ar) Step1->Step2 Step3 3. Addition Dropwise addition of SO₂Cl₂ in DCM (45-60 min) Step2->Step3 Step4 4. Reaction Warm to RT, stir for 12-24 h Step3->Step4 Step5 5. Workup Quench with H₂O, wash with HCl & Brine Step4->Step5 Step6 6. Purification Dry over Na₂SO₄, concentrate, recrystallize Step5->Step6

Caption: Step-by-step experimental workflow for symmetric sulfamide preparation.

Quantitative Data Summary

The following table summarizes the optimized stoichiometric ratios and expected outcomes for a standard 10 mmol scale reaction.

Reagent / ParameterEquivalentsAmount (for 10 mmol scale)Role in Reaction
Sulfuryl Chloride (

)
1.0 eq1.35 g (10 mmol)Electrophilic Sulfur Source

-Butylamine
2.2 eq1.61 g (22 mmol)Primary Nucleophile
Triethylamine (TEA)2.5 eq2.53 g (25 mmol)Acid Scavenger / Base
Anhydrous DCM N/A70 mL totalAprotic Solvent Matrix
Temperature Profile N/A0 °C

20–25 °C
Thermal / Kinetic Control
Expected Yield N/A75% – 85%Final Product Recovery

References

  • Synthesis of New Fused Benzothiadiazepines and Macrocyclic Sulfamides Starting from N,N-Disubstituted Sulfamides and N(Boc)-Sulfamides. Source: ISRN Organic Chemistry. URL:[Link]

  • A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of amines. Source: RSC Advances. URL:[Link]

Sources

Application Note: A Comprehensive Guide to the NMR Spectroscopic Analysis of N,N'-Dibutylsulphamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Introduction

N,N'-Dibutylsulphamide [(CH₃(CH₂)₃NH)₂SO₂] is a symmetrical sulphamide derivative. Compounds within the sulphamide and sulfonamide classes are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the unambiguous structural elucidation and purity assessment of such small molecules.[1][2] It provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the nuclei.[3]

This guide provides a detailed, field-proven protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound. It is designed for researchers, chemists, and quality control analysts who require a robust methodology for the characterization of this and structurally related compounds. We will delve into the causality behind experimental choices, from solvent selection to the optimization of acquisition parameters, ensuring the generation of high-quality, reproducible data.

Molecular Structure and Key NMR-Active Nuclei

A precise understanding of the molecular structure is fundamental to interpreting NMR spectra. This compound possesses a plane of symmetry, which simplifies its expected NMR signature. The unique proton and carbon environments are labeled in the diagram below for clarity.

Figure 1: Chemical structure of this compound with unique carbon (Cα-Cδ) and proton (NH, Hα-Hδ) environments labeled.

Due to the molecule's symmetry, we anticipate:

  • One signal for the two equivalent N-H protons.

  • Four distinct signals for the protons on the butyl chains (α, β, γ, δ).

  • Four distinct signals for the carbons of the butyl chains (α, β, γ, δ).

Experimental Design and Protocols

The quality of NMR data is critically dependent on meticulous sample preparation and thoughtful selection of experimental parameters.

Sample Preparation: The Foundation of Quality Spectra

The primary goal of sample preparation is to create a dilute, homogeneous solution of the analyte in a deuterated solvent.

3.1.1 Solvent Selection

The choice of a deuterated solvent is the most critical first step and is guided by analyte solubility and potential spectral interference.[4][5] Deuterated solvents are essential to prevent the large signal from solvent protons from overwhelming the analyte signals.[5][6]

  • Chloroform-d (CDCl₃): A common first choice for many non-polar to moderately polar organic molecules.[5]

    • Pros: Excellent dissolving power for many compounds, low viscosity.

    • Cons: The residual proton signal appears at ~7.26 ppm, which is typically not an issue for alkyl compounds. The acidic nature of trace impurities can lead to rapid exchange and broadening of N-H proton signals, sometimes obscuring them entirely.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent alternative, especially when observation of N-H protons is critical.

    • Pros: Its hydrogen-bond accepting nature slows down the exchange rate of labile protons (like N-H), resulting in sharper, more easily identifiable signals.[5] Good for polar compounds.

    • Cons: The residual proton signal is at ~2.50 ppm. It is highly hygroscopic, so a water peak around 3.33 ppm is common.[7]

Recommendation: For a comprehensive analysis, acquiring spectra in both CDCl₃ (for a clear view of the alkyl region) and DMSO-d₆ (for definitive observation of the N-H proton) is advisable. For this protocol, we will proceed with CDCl₃ as the primary solvent.

3.1.2 Protocol for Sample Preparation

  • Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

  • Homogenization: Gently vortex or swirl the vial until the sample is fully dissolved. A clear, particulate-free solution is required.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) is often included in the solvent by the manufacturer. If not, one drop of a dilute TMS solution can be added. TMS is defined as 0.00 ppm for both ¹H and ¹³C spectra.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following protocols are based on a standard 400 MHz NMR spectrometer but can be adapted for other field strengths.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh 10-20 mg of Analyte dissolve Dissolve in 0.7 mL CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer Insert into Spectrometer transfer->spectrometer lock Lock & Shim spectrometer->lock proton_acq ¹H Spectrum Acquisition lock->proton_acq carbon_acq ¹³C Spectrum Acquisition proton_acq->carbon_acq processing Fourier Transform & Phasing carbon_acq->processing integration Integration & Peak Picking processing->integration assignment Structural Assignment integration->assignment

Figure 2: Standard experimental workflow for NMR analysis.

3.2.1 Protocol for ¹H NMR Spectrum Acquisition

ParameterRecommended ValueRationale
Pulse Program zg30A standard 30-degree pulse experiment is sufficient for routine analysis and ensures faster relaxation between scans.
Spectral Width (SW) 16 ppm (approx. -2 to 14 ppm)This range comfortably covers the expected signals from alkyl protons to potentially downfield amide protons.
Number of Scans (NS) 8 to 16Sufficient to achieve an excellent signal-to-noise ratio for a 10-20 mg sample.
Relaxation Delay (D1) 2.0 secondsA 2-second delay is adequate for most protons to relax, allowing for semi-quantitative integration.
Acquisition Time (AQ) 2.5 - 3.0 secondsProvides sufficient data points for good resolution of multiplets.
Receiver Gain (RG) Auto-adjustThe instrument will optimize this for the best signal intensity without overloading the detector.

3.2.2 Protocol for ¹³C{¹H} NMR Spectrum Acquisition

ParameterRecommended ValueRationale
Pulse Program zgpg30A standard proton-decoupled experiment with a 30-degree pulse. Proton decoupling simplifies the spectrum to singlets for each unique carbon.
Spectral Width (SW) 240 ppm (approx. -10 to 230 ppm)This wide range ensures all carbon signals, from alkyl to potential carbonyl-like (though not present here), are captured.
Number of Scans (NS) 256 to 1024More scans are required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[8]
Relaxation Delay (D1) 5.0 secondsA longer delay is crucial for ensuring the slower-relaxing carbon nuclei fully return to equilibrium, which is important for accurate peak intensity.
Acquisition Time (AQ) 1.0 - 1.5 secondsProvides adequate resolution for a proton-decoupled spectrum.
Receiver Gain (RG) Auto-adjustOptimized by the spectrometer.

Data Interpretation and Analysis

Following acquisition and standard data processing (Fourier transform, phasing, and baseline correction), the spectra can be interpreted to confirm the structure of this compound.

Expected ¹H NMR Spectral Features

The proton spectrum is analyzed based on chemical shift (position), integration (area), and multiplicity (splitting pattern).

Proton LabelExpected Chemical Shift (δ, ppm)MultiplicityIntegrationInterpretation
0.8 - 1.0Triplet (t)6HThe terminal methyl group (CH₃) is split by the two adjacent Hγ protons (n+1=3).
1.2 - 1.5Sextet or Multiplet (m)4HThis methylene group (CH₂) is coupled to both Hβ (2 protons) and Hδ (3 protons), leading to a complex multiplet.
1.5 - 1.7Quintet or Multiplet (m)4HThis methylene group (CH₂) is coupled to Hα (2 protons) and Hγ (2 protons), resulting in a complex pattern.
2.9 - 3.2Quartet or Multiplet (m)4HThe methylene group (CH₂) adjacent to the electronegative nitrogen atom is shifted significantly downfield. It is split by the N-H proton and the Hβ protons.
NH 4.5 - 5.5 (in CDCl₃, variable)Broad Singlet (br s) or Triplet (t)2HThe chemical shift is highly dependent on solvent, concentration, and temperature. In CDCl₃, it may be a broad singlet due to exchange. If coupling to Hα is resolved, it will appear as a triplet.

Note: Chemical shift values are predictive and may vary slightly based on experimental conditions.

Expected ¹³C NMR Spectral Features

The proton-decoupled ¹³C spectrum will show a single peak for each unique carbon environment.

Carbon LabelExpected Chemical Shift (δ, ppm)Interpretation
13 - 15The terminal methyl carbon, typically the most upfield signal in an alkyl chain.
19 - 22The second carbon from the end of the chain.
30 - 33The third carbon from the end of the chain.
43 - 46The carbon directly attached to the nitrogen is deshielded and shifted downfield.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the NMR analysis of this compound. By adhering to the detailed protocols for sample preparation and data acquisition, researchers can reliably obtain high-quality ¹H and ¹³C NMR spectra. The provided tables of expected spectral features serve as a robust guide for data interpretation, enabling confident structural verification and purity assessment. This methodology is not only crucial for the characterization of this compound but also serves as a foundational template for the analysis of other small molecules in drug discovery and development.

References

  • Avance Beginners Guide - Solvent Selection. (n.d.). Bruker. Retrieved March 7, 2026, from [Link]

  • Scribd. (n.d.). NMR Solvent Selection Guidelines. Retrieved March 7, 2026, from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved March 7, 2026, from [Link]

  • Chen, M., et al. (2018). NMR Characterization of RNA Small Molecule Interactions. National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved March 7, 2026, from [Link]

  • STAR Protocols. (2024, August 22). Protocol to perform fragment screening using NMR spectroscopy. Retrieved March 7, 2026, from [Link]

  • MDPI. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved March 7, 2026, from [Link]

  • Kricheldorf, H. R. (1978). 15N-NMR Investigation of Solvent Effects on Sulfonamides. Angewandte Chemie International Edition. Retrieved March 7, 2026, from [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products. Retrieved March 7, 2026, from [Link]

  • National Institutes of Health. (2022, April 28). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved March 7, 2026, from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved March 7, 2026, from [Link]

  • Park, M. K., Kim, S. K., & Lee, S. Y. (1984). Determination of Sulfonamides by NMR Spectroscopy. YAKHAK HOEJI. Retrieved March 7, 2026, from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved March 7, 2026, from [Link]

  • National Institutes of Health. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Retrieved March 7, 2026, from [Link]

  • Akın, A. (2021). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved March 7, 2026, from [Link]

  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. Retrieved March 7, 2026, from [Link]

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Application Note: FT-IR Spectroscopic Analysis of N,N'-Dibutylsulphamide for Research and Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the analysis of N,N'-Dibutylsulphamide using Fourier Transform Infrared (FT-IR) spectroscopy. This compound and related sulphamides are of interest in synthetic chemistry and drug development. FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for structural elucidation and quality assessment. This document details the theoretical basis for the vibrational analysis of this compound, provides a step-by-step protocol for sample analysis using Attenuated Total Reflectance (ATR)-FT-IR, and presents a guide to spectral interpretation. The methodologies described herein are designed for researchers, quality control analysts, and professionals in the pharmaceutical and chemical industries.

Introduction to this compound and FT-IR Spectroscopy

The Analyte: this compound

This compound, with the chemical structure shown in Figure 1, is a disubstituted sulphamide. The core structure consists of a central sulfuryl group (SO₂) bonded to two nitrogen atoms, each of which is substituted with a butyl group. Sulphonamides, as a class, are known for their significant roles in medicinal chemistry. The specific properties and applications of this compound are a subject of ongoing research, making reliable analytical techniques for its characterization essential.

Figure 1: Chemical Structure of this compound
O=S(=O)(NCCCC)NCCCC
The Technique: Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule.[1][2] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds.[1] These vibrations include stretching, bending, rocking, and twisting motions.[3] The resulting FT-IR spectrum is a unique molecular fingerprint, providing valuable information about the functional groups present in the sample.

For a non-linear molecule with 'N' atoms, there are 3N-6 fundamental vibrational modes.[1][4] Each of these modes can potentially absorb infrared radiation, provided it results in a change in the molecule's dipole moment.[2] This makes FT-IR an excellent tool for identifying unknown substances, verifying the structure of synthesized compounds, and assessing sample purity.[5] Modern FT-IR instruments, particularly those equipped with ATR accessories, allow for rapid analysis of solid and liquid samples with minimal to no preparation.[5]

Predicted Vibrational Modes of this compound

The FT-IR spectrum of this compound is dominated by the vibrations of its key functional groups: the N-H bonds, the S=O bonds of the sulfuryl group, the C-H bonds of the butyl chains, and the S-N and C-N linkages. The expected absorption regions for these vibrations are summarized in Table 1. This predictive analysis is based on established group frequencies for sulphonamides and alkyl compounds.[6]

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Description & Rationale
N-H Stretching-NH-3350 - 3140This region is characteristic for the stretching vibrations of the N-H bond in secondary sulphonamides. The exact position and shape of the band can be influenced by hydrogen bonding.[6]
C-H Asymmetric & Symmetric Stretching-CH₃, -CH₂-3000 - 2850These strong absorptions arise from the stretching of C-H bonds in the butyl chains. Multiple peaks are expected due to the asymmetric and symmetric vibrations of the methyl and methylene groups.[7][8]
S=O Asymmetric Stretching-SO₂-1320 - 1310The sulfuryl group gives rise to two distinct, strong absorption bands. The higher frequency band is assigned to the asymmetric stretching mode.[6]
S=O Symmetric Stretching-SO₂-1155 - 1143The lower frequency, strong absorption band from the sulfuryl group is due to the symmetric stretching mode.[6]
C-H Bending/Deformation-CH₃, -CH₂-1470 - 1435Scissoring and bending vibrations of the methylene and methyl groups in the butyl chains appear in this region.
N-H Bending-NH-1550 - 1520The in-plane bending vibration of the N-H bond typically appears in this region as a medium to strong band.[6]
S-N Stretching-SO₂-N-915 - 895The stretching vibration of the sulfur-nitrogen bond is a key feature for identifying the sulphonamide group, typically appearing as a medium intensity band.[6]

Experimental Protocol: ATR-FT-IR Analysis

This protocol describes the analysis of this compound using a modern FT-IR spectrometer equipped with a single-reflection diamond ATR accessory. The ATR technique is recommended for its ease of use, speed, and the minimal sample preparation required.[5]

Instrumentation and Materials
  • Spectrometer: A Fourier Transform Infrared Spectrometer capable of scanning from 4000 to 400 cm⁻¹.

  • Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory with a diamond crystal.

  • Sample: this compound (solid or viscous liquid).

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and soft, lint-free laboratory wipes.

Workflow Diagram

The overall experimental workflow is illustrated in the following diagram:

FTIR_Workflow ATR-FT-IR Analysis Workflow for this compound cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_post 3. Post-Acquisition prep_instrument Instrument Purge & Warm-up clean_atr Clean ATR Crystal (Isopropanol) prep_instrument->clean_atr collect_bg Collect Background Spectrum (Clean ATR Crystal) clean_atr->collect_bg apply_sample Apply Sample to Crystal collect_bg->apply_sample collect_sample Collect Sample Spectrum apply_sample->collect_sample clean_crystal_post Clean ATR Crystal collect_sample->clean_crystal_post process_data Data Processing (ATR & Baseline Correction) clean_crystal_post->process_data analyze_spectrum Spectral Interpretation process_data->analyze_spectrum report Generate Report analyze_spectrum->report

Caption: ATR-FT-IR analysis workflow from preparation to reporting.
Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer has been powered on and the infrared source has stabilized for at least 30 minutes.

    • If applicable, ensure the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the diamond ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface.

    • Allow the solvent to fully evaporate.

  • Background Collection:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This spectrum measures the instrument, accessory, and atmospheric conditions and will be automatically subtracted from the sample spectrum.

    • Typical Parameters:

      • Scans: 16 or 32

      • Resolution: 4 cm⁻¹

      • Spectral Range: 4000 - 400 cm⁻¹

  • Sample Application:

    • Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a solid powder, use the ATR's pressure arm to ensure firm and even contact between the sample and the crystal. If it is a viscous liquid, a single drop is sufficient.

  • Sample Spectrum Collection:

    • Using the same parameters as the background scan, collect the sample spectrum.

    • The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleaning:

    • Remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a solvent-moistened wipe as described in step 2 to prevent cross-contamination.

  • Data Processing and Analysis:

    • The raw spectrum should be processed. Apply an ATR correction (if available in the software) to account for the wavelength-dependent depth of penetration of the IR beam.

    • Perform a baseline correction to ensure the spectral baseline is flat at zero absorbance.

    • Identify the peak positions (in cm⁻¹) of the major absorption bands and compare them to the expected values in Table 1 for structural confirmation.

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. The reliability of the obtained spectrum can be confirmed by observing the following:

  • Absence of Atmospheric Bands: A properly collected spectrum will show minimal interference from water vapor (broad bands around 3700-3500 cm⁻¹ and sharp rotational lines around 1600 cm⁻¹) and carbon dioxide (sharp doublet around 2360 cm⁻¹).

  • Reproducibility: Repeating the measurement with a fresh aliquot of the sample should yield a virtually identical spectrum, confirming the homogeneity of the sample and the robustness of the method.

  • Correlation with Predicted Bands: The experimental spectrum should exhibit strong absorption bands in the regions predicted in Table 1. The presence of all expected key functional group bands (N-H, C-H, S=O) provides high confidence in the compound's identity.

Conclusion

FT-IR spectroscopy, particularly with the use of an ATR accessory, is an indispensable tool for the analysis of this compound. It provides a rapid and reliable method for structural verification and purity assessment without requiring complex sample preparation. By following the detailed protocol and using the provided spectral interpretation guide, researchers and analysts can confidently characterize this and related sulphamide compounds, ensuring the integrity of their materials for research, development, and quality control purposes.

References

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... [Image]. Retrieved from [Link]

  • Talebpour, Z., et al. (2013). Infrared spectra simulation for some sulfonamides by using semi-empirical methods. Journal of Molecular Structure, 1048, 303-311. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Ashraf-Khorassani, M., et al. (1998). Separation and Identification of Sulfonamide Drugs via SFC/FT-IR Mobile-Phase Elimination Interface. Applied Spectroscopy, 52(9), 1159-1165. Available from: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... [Image]. Retrieved from [Link]

  • MDPI. (2023). N,N′-Dibutyloxamide. Retrieved from [Link]

  • University of Leicester. (n.d.). Vibrational Spectroscopy 2. Retrieved from [Link]

  • University of Potsdam. (n.d.). Vibrational modes of molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Number of Vibrational Modes in a Molecule. Retrieved from [Link]

  • ResearchGate. (2023). N,N′-Dibutyloxamide. Retrieved from [Link]

  • Yao, R-S., et al. (2007). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 19(7), 5267-5272.
  • Wikipedia. (n.d.). Molecular vibration. Retrieved from [Link]

  • AZoM. (2012). Rapid Analysis of Polymeric Materials Using FT-IR Spectrometry. Retrieved from [Link]

  • Montana State University. (n.d.). Experiment #4 Vibrational Spectroscopy of Polyatomic Molecules. Retrieved from [Link]

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Application Note: N,N'-Dibutylsulfamide as a Versatile Building Block in Medicinal and Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics and supramolecular architectures relies heavily on robust, bifunctional building blocks. N,N'-Dibutylsulfamide (CAS: 763-11-1) has emerged as a highly versatile core scaffold. Characterized by its stable sulfonyl group flanked by two tunable butylamine chains, this molecule serves as a critical precursor for synthesizing macrocyclic sulfamides, fused benzothiadiazepines, and bimetallic peptidase inhibitors[1].

This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to utilizing N,N'-dibutylsulfamide. By detailing the mechanistic rationale behind nitrogen activation, macrocyclization, and zinc-binding, this document bridges the gap between theoretical supramolecular chemistry and practical benchtop execution.

Mechanistic Rationale & Field Applications

Activation via Boc-Protection

Unmodified sulfamides are notoriously poor nucleophiles due to the strong electron-withdrawing nature of the central sulfonyl (


) group. To utilize N,N'-dibutylsulfamide as a building block for macrocycles, the nitrogen must be activated. The introduction of a tert-butoxycarbonyl (Boc) group paradoxically increases the acidity of the remaining N-H proton. This allows mild bases (e.g., 

) to deprotonate the nitrogen, generating a highly reactive nucleophilic anion capable of attacking alkyl halides in a controlled manner [1].
Bimetallic Peptidase Inhibition

In medicinal chemistry, the sulfamide moiety is a privileged zinc-binding group (ZBG). When integrated into an inhibitor scaffold, the amine group of the sulfamide positions itself equidistantly from bimetallic


 active sites (interatomic distances of ~2.1 Å and 2.2 Å). This forces the sulfamide oxygen into the second coordination shell, effectively displacing the catalytic water molecule and halting enzymatic activity—a mechanism heavily exploited in the design of anti-HIV drugs and serine protease inhibitors [2].

ZnBinding Sulfamide N,N'-Dibutylsulfamide Core O1 Sulfamide Oxygen (O1) Sulfamide->O1 Structural N1 Sulfamide Nitrogen (N1) Sulfamide->N1 Structural Zn1 Catalytic Zn2+ O1->Zn1 2nd Shell Coordination Water Catalytic Water / OH- O1->Water Hydrogen Bond N1->Zn1 Direct Coordination Zn2 Cocatalytic Zn2+ N1->Zn2 Direct Coordination

Bimetallic peptidase inhibition mechanism via sulfamide nitrogen and oxygen coordination.

Synthetic Workflow: From Core to Macrocycle

The transformation of raw materials into complex supramolecular macrocycles requires a meticulously sequenced workflow. The process relies on sequential sulfamoylation, nitrogen activation, high-dilution macrocyclization, and final deprotection.

Workflow SM Butylamine + Sulfuryl Chloride Step1 Sulfamoylation (CH2Cl2, 0°C to rt) SM->Step1 BB N,N'-Dibutylsulfamide (Building Block) Step1->BB Step2 Boc Protection ((Boc)2O, DMAP) BB->Step2 Int1 N-Boc-N,N'-Dibutylsulfamide (Activated Nucleophile) Step2->Int1 Step3 Macrocyclization (α,α'-dibromo-xylene, K2CO3) Int1->Step3 Int2 Boc-Protected Macrocyclic Sulfamide Step3->Int2 Step4 Deprotection (TFA / CH2Cl2) Int2->Step4 Product Macrocyclic Sulfamide / Benzothiadiazepine Step4->Product

Synthetic workflow for macrocyclic sulfamides using N,N'-dibutylsulfamide as the core building block.

Experimental Protocols

The following self-validating protocols have been optimized for high yield and purity. Each step includes built-in quality control checkpoints to ensure the integrity of the synthetic cascade.

Protocol A: Synthesis of N,N'-Dibutylsulfamide

Causality Note: A strict 6:1 ratio of amine to sulfuryl chloride is utilized. The excess amine acts as an in-situ acid scavenger for the HCl gas generated during the reaction, preventing the premature protonation and deactivation of the nucleophilic butylamine.

  • Preparation : Purge a 250 mL round-bottom flask with Argon. Add butylamine (6.0 equiv, ~30 mmol) to 50 mL of anhydrous dichloromethane (

    
    ). Cool the system to 0 °C using an ice bath and protect it from light.
    
  • Addition : Dissolve sulfuryl chloride (

    
    , 1.0 equiv, 5 mmol) in 20 mL of anhydrous 
    
    
    
    . Add this solution dropwise to the amine mixture over 30 minutes. Validation check: Vigorous gas evolution (HCl) should be observed.
  • Propagation : Remove the ice bath. Allow the reaction to warm to room temperature (rt) and stir continuously for 24 hours.

  • Workup : Quench the crude mixture by washing with 2N HCl (2 × 20 mL) to remove unreacted butylamine. Wash the organic layer with distilled water (2 × 30 mL) and brine (20 mL).

  • Isolation : Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via column chromatography (
    
    
    
    :MeOH 95:5) to yield a white solid.
Protocol B: Boc-Activation of the Sulfamide Nitrogen

Causality Note: DMAP acts as a nucleophilic catalyst, attacking the di-tert-butyl dicarbonate to form a highly reactive intermediate, which subsequently transfers the Boc group to the sterically hindered sulfamide nitrogen.

  • Reaction Setup : Dissolve N,N'-dibutylsulfamide (1.0 equiv) in anhydrous

    
    . Add Triethylamine (
    
    
    
    , 2.5 equiv) and a catalytic amount of DMAP (0.1 equiv).
  • Protection : Add

    
     (2.2 equiv) dropwise at 0 °C. Stir the mixture at rt for 12 hours.
    
  • Validation : Monitor via TLC (Hexane:EtOAc 7:3). The starting material (

    
     ~0.36) should be completely consumed, replaced by a higher-running spot (
    
    
    
    ~0.55).
  • Purification : Wash with 10% citric acid, dry over

    
    , and concentrate.
    
Protocol C: High-Dilution Macrocyclization

Causality Note: The reaction must be run under high-dilution conditions (typically 0.01 M or less). This kinetic control heavily favors intramolecular cyclization (forming the macrocycle) over intermolecular reactions (which would yield linear polymers).

  • Reagent Mixing : In a 500 mL flask, dissolve the N-Boc-N,N'-dibutylsulfamide (1.0 equiv) and

    
    -dibromo-m-xylene (1.0 equiv) in 250 mL of anhydrous Acetonitrile.
    
  • Base Addition : Add anhydrous

    
     (4.0 equiv).
    
  • Reflux : Heat the heterogeneous mixture to reflux for 10–12 hours under Argon.

  • Isolation : Filter the hot solution to remove potassium salts. Concentrate the filtrate and purify via flash chromatography to isolate the Boc-protected macrocycle.

Protocol D: Chemoselective Deprotection

Causality Note: Trifluoroacetic acid (TFA) provides the exact pKa required to protonate the carbamate oxygen, triggering the elimination of isobutylene gas and


. The gaseous byproducts drive the reaction to absolute completion without the need for complex chromatography [3].
  • Cleavage : Dissolve the protected macrocycle in a 1:1 mixture of TFA and

    
     (10 mL/mmol of substrate).
    
  • Stirring : Stir at room temperature for 2 hours. Validation check: Bubbling (

    
     and isobutylene) will cease when the reaction is complete.
    
  • Recovery : Evaporate the solvent under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether to precipitate the pure, deprotected macrocyclic sulfamide as a TFA salt.

Quantitative Data & Characterization

The following table summarizes the expected yield, physical state, and analytical markers for the key intermediates in this building block workflow, establishing a baseline for experimental validation [1].

Compound StageExpected Yield (%)

Value (Eluent)
Melting Point (°C)Key

NMR Shifts (

ppm,

)
N,N'-Dibutylsulfamide 58 - 620.36 (

)
126 – 1274.33 (br s, NH), 3.04 (m,

), 0.93 (t,

)
N-Boc-N,N'-Dibutylsulfamide 80 - 850.55 (

/MeOH 95:5)
N/A (Viscous Oil)1.48 (s, 9H, Boc-

), 3.20 (m,

)
Fused Benzothiadiazepine 75 - 790.42 (Hexane/EtOAc 7:3)145 – 1487.20–7.45 (m, Ar-H), 4.50 (s,

-Ar)

References

  • Dehamchia, M., & Regainia, Z. (2012). Synthesis of New Fused Benzothiadiazepines and Macrocyclic Sulfamides Starting from N,N'-Disubstituted Sulfamides and N(Boc)-Sulfamides. ISRN Organic Chemistry, 2012, 810938. Available at:[Link]

  • Skibiński, M., et al. (2024). Structural, Biochemical, and Computational Characterization of Sulfamides as Bimetallic Peptidase Inhibitors. Journal of Chemical Information and Modeling. Available at:[Link]

  • Heydari, A., et al. (2007). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace / Chemical Literature. Available at:[Link]

Application Notes & Protocols: N,N'-Dibutylsulphamide Derivatives as Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sulphonamide functional group is a cornerstone of modern medicinal chemistry, forming the basis of numerous drugs with a wide array of pharmacological activities.[1][2][3] This document provides detailed application notes and experimental protocols for the investigation of N,N'-dibutylsulphamide and its derivatives as potential therapeutic agents. We focus on two primary areas of high therapeutic potential: antimicrobial and anticancer applications. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical, step-by-step methodologies for the synthesis, characterization, and biological evaluation of this promising class of compounds.

Introduction: The Versatility of the Sulphonamide Moiety

Sulphonamides, characterized by the -SO₂NH₂ functional group, were among the first effective chemotherapeutic agents developed and have since been proven to exhibit a remarkable range of biological activities.[2][3][4] These include well-established antibacterial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5] The mechanism of action for antibacterial sulphonamides is famously tied to their structural similarity to p-aminobenzoic acid (PABA), allowing them to act as competitive inhibitors of dihydropteroate synthetase—an enzyme crucial for folic acid synthesis in bacteria.[1][6][7] Without folic acid, bacteria cannot synthesize the nucleic acids required for replication, rendering the drugs bacteriostatic.[1][6]

The derivatization of the core sulphonamide structure offers a fertile ground for discovering novel therapeutic agents. By modifying the substituents on the sulphonamide nitrogen, it is possible to modulate the compound's physicochemical properties and biological targets. This guide specifically focuses on this compound derivatives, a subclass with potential for tailored therapeutic applications.

General Protocol: Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically follows a straightforward nucleophilic substitution reaction. The protocol outlined below is a general method that can be adapted for various starting materials.

Causality and Experimental Rationale: This method is effective because the primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) is a common solvent choice due to its inert nature and ability to dissolve a wide range of organic compounds.

Protocol 2.1: Synthesis via Sulfonyl Chloride and Amine

Materials:

  • Appropriate sulfonyl chloride (1.0 eq)

  • n-Butylamine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (or another suitable base) (1.2 eq)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the sulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.

  • Addition of Amine: In a separate flask, dissolve n-butylamine (2.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Slowly add the amine solution dropwise to the stirred sulfonyl chloride solution at 0°C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with 1M HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.

Application Note I: Antimicrobial Potential

Sulphonamide derivatives have a long history as effective antimicrobial agents.[3][8] The primary mechanism involves the inhibition of folate biosynthesis, a pathway essential for microbial survival.[1][6]

Mechanism of Action: Folate Synthesis Inhibition

This compound derivatives are investigated for their potential to act as PABA analogues. By competitively inhibiting the enzyme dihydropteroate synthetase, they can block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for DNA and RNA synthesis in bacteria.[1][9] This bacteriostatic action makes them attractive candidates for treating a variety of bacterial infections.[8]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Biosynthesis Derivative This compound Derivative Derivative->DHPS Inhibition DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids

Caption: Inhibition of the bacterial folic acid synthesis pathway.

Protocol 3.2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol uses the broth microdilution method.

Causality and Experimental Rationale: This method provides a quantitative measure of a compound's potency. Serial dilutions of the test compound are incubated with a standardized bacterial inoculum. The presence or absence of visible growth (turbidity) indicates whether the compound is inhibiting bacterial replication at that concentration. A colorimetric indicator like resazurin can be used for a more objective endpoint, where a color change from blue to pink indicates metabolic activity (bacterial growth).

Materials:

  • This compound derivative stock solution (e.g., in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

  • Positive control (e.g., Ciprofloxacin)[10]

  • Negative control (broth + DMSO)

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound derivative in MHB. The concentration range should be chosen based on preliminary screening.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the test compound.

  • Controls: Include wells with bacteria and the positive control antibiotic, as well as wells with bacteria and the solvent (DMSO) as a negative control. A sterile broth control should also be included.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by reading the optical density at 600 nm.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative A12.550
Derivative B25>100
Ciprofloxacin10.5

Application Note II: Anticancer Potential

Beyond their antimicrobial properties, sulphonamide derivatives have emerged as promising anticancer agents.[5] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases or tubulin polymerization.[11]

Protocol 4.1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.

Causality and Experimental Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)[12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundMCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)
Derivative C8.215.5
Derivative D21.735.1
Doxorubicin0.50.8

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The protocols and application notes provided herein offer a foundational framework for researchers to explore their antimicrobial and anticancer properties. Future investigations should focus on elucidating the specific molecular targets of active derivatives, optimizing their pharmacokinetic and pharmacodynamic profiles, and evaluating their efficacy in in vivo models. The broad biological activity of sulphonamides suggests that these derivatives may also have potential in other therapeutic areas, such as anti-inflammatory or antiviral applications, warranting further exploration.

References

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and bioactivity evaluation of some novel sulfonamide derivatives Source: Taylor & Francis Online URL: [Link]

  • Title: 3.9 Sulfonamides – Nursing Pharmacology - WisTech Open Source: WisTech Open URL: [Link]

  • Title: Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives Source: IntechOpen URL: [Link]

  • Title: What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples Source: Cleveland Clinic URL: [Link]

  • Title: Mechanism of action of sulphonamides. | Download Scientific Diagram Source: ResearchGate URL: [Link]

  • Title: Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication Source: Frontier Research Publication URL: [Link]

  • Title: Sulfonamides Source: A-Z Chemistry URL: [Link]

  • Title: Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Biological Activity of New Sulfonamide Derivatives Source: Impactfactor.pl URL: [Link]

  • Title: Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: synthesis of derivatives of n-oxyphenylsulphanylids and their properties Source: ResearchGate URL: [Link]

  • Title: N,N′-Dibutyloxamide Source: MDPI URL: [Link]

  • Title: Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities Source: PubMed URL: [Link]

  • Title: An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives Source: MDPI URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude N,N'-Dibutylsulphamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude N,N'-Dibutylsulphamide. As detailed public-domain protocols for this specific molecule are limited, this guide is built upon established chemical principles and validated methods for structurally analogous sulfamides and N,N-disubstituted compounds. It is designed to empower you to develop a robust and effective purification strategy tailored to your specific crude material.

Part 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Product

This section addresses common questions about the nature of crude this compound and its likely impurities, which is crucial for designing an effective purification strategy.

Q1: What is the likely synthetic route for this compound and what impurities can I expect?

A1: this compound is most commonly synthesized by the reaction of sulfuryl chloride (SO₂Cl₂) with an excess of n-butylamine.[1][2] Understanding this synthesis is key to anticipating potential impurities.

  • Unreacted Starting Materials: Residual n-butylamine is a common basic impurity.

  • By-products of the Amination Reaction: The reaction proceeds in steps. If the stoichiometry or reaction conditions are not perfectly controlled, you may have the monosubstituted intermediate, N-butylsulfamoyl chloride, or related salts.

  • Hydrolysis Products: If moisture is present during the reaction or workup, sulfuryl chloride can hydrolyze to sulfuric acid, which can form salts with the amine.

  • Side-Reactions with Base: If a tertiary amine like triethylamine (TEA) is used as a base instead of an excess of n-butylamine, adducts between the tertiary amine and sulfuryl chloride can form.[3]

Q2: What are the general physicochemical properties of this compound?

A2: Based on its structure—a central polar sulfamide group flanked by two non-polar n-butyl chains—this compound is expected to be a non-polar to moderately polar molecule. This suggests it will have good solubility in many common organic solvents like dichloromethane, ethyl acetate, and acetone, and lower solubility in non-polar solvents like hexanes or highly polar solvents like water.[4][5] This solubility profile is the foundation for developing both recrystallization and chromatography methods.

Q3: Why is achieving high purity of this compound critical?

A3: The purity of any chemical compound, especially in a drug development context, is paramount. Impurities can lead to misleading results in biological assays, introduce toxicity, and affect the yield and purity of subsequent synthetic steps.[6][7] Regulatory agencies require stringent purity control for any active pharmaceutical ingredient (API) or intermediate.[8]

Part 2: Purification Strategy and Detailed Protocols

The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice depends on the impurity profile and the quantity of material.

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of material, especially if the compound is highly crystalline.[9]

  • Column Chromatography is better for separating complex mixtures or when impurities have similar solubility to the product.[10]

Below is a general workflow for purifying your crude product.

cluster_0 Purification Workflow crude Crude this compound extraction Liquid-Liquid Extraction (Optional Workup) crude->extraction Dissolve in Organic Solvent decision Assess Purity & Impurity Profile extraction->decision Remove Acidic/Basic Impurities recryst Recrystallization decision->recryst High Purity / Crystalline chrom Column Chromatography decision->chrom Complex Mixture / Oily pure Pure this compound recryst->pure chrom->pure analysis Purity Analysis (HPLC, NMR) pure->analysis

Caption: General purification workflow for crude this compound.

Protocol 1: Liquid-Liquid Extraction (Initial Workup)

This step is highly recommended to remove residual acidic or basic impurities before further purification.

Objective: To perform an initial purification of the crude product by removing water-soluble and ionizable impurities.

Materials:

  • Crude this compound

  • Ethyl acetate or Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, beakers, rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in ethyl acetate or DCM (approx. 50 mL per 1 g of crude material).

  • Transfer: Transfer the solution to a separatory funnel.

  • Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake for 1-2 minutes. Allow the layers to separate and discard the lower aqueous layer. This step removes basic impurities like residual n-butylamine.

  • Base Wash: Add an equal volume of saturated NaHCO₃ solution. Shake, venting frequently, until no more gas evolves. Allow the layers to separate and discard the aqueous layer. This neutralizes any acidic components.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water. Discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a scoop of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some particles move freely.

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude, washed product.[10]

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility at different temperatures.[9]

Objective: To obtain high-purity crystalline this compound.

Step 1: Solvent Selection The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold.[11] Given the expected structure of this compound, a solvent screening is recommended.

Table 1: Suggested Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityRationale
Hexane / Heptane69 / 98Non-polarGood for non-polar compounds; may be a good "bad" solvent.
Toluene111Non-polarHigher boiling point than hexanes, may dissolve more material.
Ethyl Acetate77Moderately PolarGood general-purpose solvent for moderately polar compounds.
Isopropanol / Ethanol82 / 78Polar (Protic)Often good solvents for compounds with H-bond acceptors.
Acetonitrile82Polar (Aprotic)Can be an effective solvent for a range of polarities.
Water100Very PolarLikely a very poor solvent ("anti-solvent").

Screening Procedure (Small Scale):

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add a few drops of a candidate solvent and observe solubility at room temperature. The compound should be sparingly soluble or insoluble.

  • Gently heat the test tube in a water bath. Add the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • A good solvent will result in the formation of a significant amount of crystals upon cooling. If no crystals form, the compound is too soluble. If it doesn't dissolve when hot, it's not soluble enough.

Mixed-Solvent System: If no single solvent is ideal, a mixed-solvent system (e.g., Ethanol/Water, Toluene/Hexane) can be used. Dissolve the crude product in a minimum of the "good" hot solvent (in which it is very soluble), then add the "bad" hot solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to clarify, then cool slowly.[12]

Step 2: Recrystallization Procedure

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[12]

  • Decoloration (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes. The charcoal adsorbs colored impurities.[13]

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-heated clean flask to remove them. This prevents the desired compound from crystallizing prematurely.[13]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can maximize the yield.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[12]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 3: Silica Gel Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) as a mobile phase (eluent) is passed through it.

Objective: To separate this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Eluent system (e.g., Hexane/Ethyl Acetate)

  • Chromatography column, sand, cotton or glass wool

  • Collection tubes/flasks

  • TLC plates and chamber for monitoring

Procedure:

  • Eluent Selection: The first step is to find a solvent system that provides good separation using Thin-Layer Chromatography (TLC).

    • Spot your crude material on a TLC plate.

    • Develop the plate in various solvent systems (e.g., 10%, 20%, 30% Ethyl Acetate in Hexane).

    • The ideal system gives your product an Rf value of ~0.3-0.4 and separates it well from impurity spots.

  • Column Packing:

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane).

    • Pour the slurry into the column. Tap the column gently to ensure even packing. Open the stopcock to drain some solvent, but never let the top of the silica run dry.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column. Open the stopcock and begin collecting fractions.

    • Start with a low polarity eluent and gradually increase the polarity (gradient elution) as the column runs (e.g., from 5% to 10% to 20% Ethyl Acetate in Hexane). This will elute less polar impurities first, followed by your product, and finally more polar impurities.[10]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Part 3: Troubleshooting Guide

This section addresses common issues encountered during purification experiments in a question-and-answer format.

cluster_1 Troubleshooting Recrystallization start Recrystallization Problem? q1 Oiling Out? start->q1 Precipitate is liquid q2 Low Yield? start->q2 Little solid recovered q3 No Crystals Form? start->q3 Clear solution after cooling q4 Colored Crystals? start->q4 Solid is impure a1 Re-heat, add more solvent. Cool solution slower. Change to a different solvent system. Seed with a pure crystal. q1->a1 a2 Used too much solvent? => Concentrate solution and re-cool. Crystals crashed out during hot filtration? => Pre-heat funnel/flask. Is product very soluble in cold solvent? => Cool in freezer, change solvent. q2->a2 a3 Solution is likely not saturated or is supersaturated. Scratch flask with glass rod. Add a seed crystal. Boil off some solvent and re-cool. q3->a3 a4 Dissolve in hot solvent. Add a small amount of activated charcoal. Perform hot filtration to remove charcoal. Cool filtrate to crystallize. q4->a4

Caption: Decision tree for troubleshooting common recrystallization issues.

Q: My compound "oiled out" during recrystallization instead of forming crystals. What do I do? A: "Oiling out" occurs when the compound separates from the solution as a liquid.[13] This often happens if the boiling point of the solvent is higher than the melting point of your compound or if there are significant impurities lowering the melting point.

  • Immediate Fix: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool much more slowly. Insulating the flask can help.

  • Alternative Strategies: Try a different solvent with a lower boiling point. You can also try to induce crystallization by scratching the inside of the flask at the liquid's surface with a glass rod or by adding a "seed crystal" of pure product.[13]

Q: My recovery after recrystallization is very low. How can I improve the yield? A: Low yield is most often caused by using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even when cold.

  • Solution: Try to concentrate the mother liquor by boiling off some of the solvent and re-cooling to obtain a second crop of crystals. For future attempts, be meticulous about using the absolute minimum amount of hot solvent needed for dissolution. Also, ensure the solution is thoroughly cooled in an ice bath before filtering.[10]

Q: My product won't come out of solution; no crystals are forming. A: This can happen if the solution is not saturated enough (too much solvent was used) or if it is supersaturated and needs a nucleation site to begin crystallization.

  • Solution: First, try scratching the inner wall of the flask with a glass rod. If that doesn't work, add a tiny seed crystal of the pure compound. If neither method works, your solution is likely not saturated. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[10]

Q: In column chromatography, my compound won't come off the column. A: This indicates the eluent is not polar enough to displace your compound from the silica gel.

  • Solution: Gradually increase the polarity of your eluent system. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is still insufficient, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.

Q: My spots are streaking on the TLC plate and the separation on the column is poor. A: Streaking often indicates that the compound is interacting too strongly with the silica, which can be due to residual acidic or basic character, or simply overloading the plate/column.

  • Solution: Ensure you have performed the initial liquid-liquid extraction to remove acidic/basic impurities. Try adding a very small amount (~0.5%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent system. Also, make sure you are not loading too much crude material onto your column.

Part 4: Purity Assessment

After purification, you must verify the purity of your this compound. HPLC and NMR are standard methods.

High-Performance Liquid Chromatography (HPLC) HPLC is a highly sensitive method for determining the percentage purity of a sample.[14][15]

Table 2: Suggested Starting Conditions for HPLC Method Development

ParameterRecommended Starting PointNotes
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for moderately polar to non-polar compounds.
Mobile Phase A Water with 0.1% Formic Acid or TFAAcid helps with peak shape for amines and amides.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or TFA
Gradient Start at 50% B, ramp to 95% B over 10-15 minutesA gradient is good for separating unknown impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV-Vis Detector (e.g., 220 nm or 254 nm)This compound lacks a strong chromophore, so detection in the low UV range is a good starting point.
Injection Volume 5-10 µL
Sample Prep Dissolve ~1 mg/mL in mobile phase or acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR is an excellent tool for confirming the structure of your compound and identifying residual solvents or obvious impurities.[11][16]

  • Procedure: Dissolve a small sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

  • Analysis:

    • Confirm that the proton signals match the expected structure of this compound (triplets for the terminal methyl groups, multiplets for the methylene groups).

    • Check the integration ratios to ensure they are correct.

    • Look for sharp singlets or other signals corresponding to common laboratory solvents (e.g., Acetone at ~2.17 ppm, DCM at ~5.32 ppm, Ethyl Acetate at ~2.05, 4.12, 1.26 ppm in CDCl₃).[11]

    • The absence of signals from starting materials or other unexpected peaks is a strong indicator of high purity.

References

  • Syntheses and NMR spectra - The Royal Society of Chemistry. Available at: [Link]

  • N,N-dialkyl perfluoroalkanesulfonamides: Synthesis, characterization and properties | Request PDF - ResearchGate. Available at: [Link]

  • Sulfamide, N,N-dimethyl-N'-phenyl- | C8H12N2O2S - PubChem. Available at: [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. Available at: [Link]

  • 1 H-NMR spectra of PDI and NDI in CDCl 3. Peaks marked by * are due to solvent/water. Available at: [Link]

  • SOLUBILITY DATA SERIES - GitHub Pages. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • A one-pot synthesis of novel N,N-dialkyl-S-glycosylsulfenamides - PubMed. Available at: [Link]

  • Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms - PubMed. Available at: [Link]

  • A one-pot synthesis of novel N,N-dialkyl-S-glycosylsulfenamides - Monash University. Available at: [Link]

  • asian journal of chemistry. Available at: [Link]

  • Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC. Available at: [Link]

  • Nonclassical Recrystallization. Available at: [Link]

  • HILIC Purification Strategies for Flash Chromatography - Teledyne Labs. Available at: [Link]

  • 20.6: Reactions of Amines - Chemistry LibreTexts. Available at: [Link]

  • (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination - ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • Novel N,N '-diacyl-1,3-diaminopropyl-2-carbamoyl bivalent cationic lipids for gene delivery--synthesis, in vitro transfection activity, and physicochemical characterization - PubMed. Available at: [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - Semantic Scholar. Available at: [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. Available at: [Link]

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - RSC Publishing. Available at: [Link]

  • Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed. Available at: [Link]

  • Preparation and characterization of physicochemical properties of N, N-diethyl-meta-toluamide niosomes - PubMed. Available at: [Link]

  • 49 DEVELOPMENT OF DERIVATIVE SPECTROPHOTOMETRIC AND HPLC METHODS FOR DETERMINATION OF NICLOSAMIDE 87-92 3064 - johronline. Available at: [Link]

  • HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column. Available at: [Link]

  • Synthesis of N-Sulfenylimines from Disulfides and Primary Methanamines. Available at: [Link]

  • Interaction of Sulphuryl Chloride with Tertiary Amines - Zenodo. Available at: [Link]

  • (PDF) Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature - ResearchGate. Available at: [Link]

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Technical Support Center: N,N'-Dibutylsulphamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of N,N'-Dibutylsulphamide. It addresses common challenges, with a specific focus on the formation of byproducts, and provides troubleshooting strategies to enhance yield, purity, and process reliability.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction for synthesizing this compound, and what are its key considerations?

The most common and direct method for synthesizing this compound is the reaction of sulfuryl chloride (SO₂Cl₂) with n-butylamine (CH₃(CH₂)₃NH₂).[1][2] This is a nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom.

The overall balanced reaction is:

SO₂Cl₂ + 4 CH₃(CH₂)₃NH₂ → (CH₃(CH₂)₃NH)₂SO₂ + 2 [CH₃(CH₂)₃NH₃]⁺Cl⁻

Key Mechanistic Considerations: The reaction proceeds in two steps. First, one molecule of n-butylamine reacts with sulfuryl chloride to form the N-butylsulfamoyl chloride intermediate. This intermediate then reacts with a second molecule of n-butylamine to form the desired this compound. Crucially, each step of this sequence releases one equivalent of hydrogen chloride (HCl).[1]

This generated HCl will readily react with the basic n-butylamine present in the mixture to form n-butylammonium chloride, a salt. Therefore, a minimum of four equivalents of n-butylamine are theoretically required: two as the nucleophile and two to act as a base to scavenge the HCl produced.[1] In practice, using a less expensive, non-nucleophilic base like triethylamine or pyridine in place of two equivalents of the starting amine is a common and cost-effective strategy.[2]

Q2: My reaction produces a significant amount of a white, water-soluble solid that complicates purification. What is this byproduct and how can it be managed?

This is the most frequently encountered issue and the white solid is almost certainly n-butylammonium chloride ([CH₃(CH₂)₃NH₃]⁺Cl⁻).

Causality: As explained in Q1, the primary reaction generates two molecules of HCl. In the absence of an alternative base, this HCl is neutralized by the n-butylamine starting material, forming the ammonium salt. This salt is often insoluble in common non-polar organic solvents (like dichloromethane or diethyl ether) used for the reaction, causing it to precipitate.

Troubleshooting and Removal Protocol:

  • Reaction Stoichiometry: Ensure you are using at least 4 equivalents of n-butylamine for every 1 equivalent of sulfuryl chloride, or 2 equivalents of n-butylamine and at least 2 equivalents of an auxiliary base (e.g., triethylamine).

  • Aqueous Workup: The n-butylammonium chloride salt is highly soluble in water, while the desired this compound product is not. An aqueous workup is a highly effective purification step.

Protocol: Aqueous Workup for Removal of Ammonium Salts

  • Upon reaction completion (monitored by TLC), transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with the reaction solvent (e.g., dichloromethane) to ensure the product is fully dissolved.

  • Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.

  • Drain the organic layer.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any remaining unreacted amine, followed by a saturated sodium bicarbonate solution to neutralize any residual acid, and finally with brine (saturated NaCl solution).

  • Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now largely free of the ammonium salt.[3]

Q3: My yield is consistently low and analysis shows unreacted n-butylamine and the mono-substituted intermediate (N-butylsulfamoyl chloride). What are the likely causes?

Low yield and incomplete reaction are typically traced back to three main factors: reaction conditions, moisture, and stoichiometry.

Troubleshooting Guide for Low Yields

Potential Cause Explanation Recommended Action
Inadequate Temperature Control The reaction between sulfuryl chloride and amines is highly exothermic. If the temperature rises uncontrollably, it can lead to side reactions and potential degradation of the desired product.Perform the addition of sulfuryl chloride to the amine solution slowly, dropwise, while maintaining the reaction temperature at 0 °C using an ice bath.[2]
Presence of Moisture Sulfuryl chloride reacts vigorously with water to produce sulfuric acid and HCl.[4] This consumes the reagent and introduces acidic impurities that can catalyze unwanted side reactions.Use anhydrous solvents and glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
Incorrect Stoichiometry / Insufficient Base If less than 4 equivalents of amine (or 2 equivalents of amine + 2 equivalents of base) are used, there won't be enough free amine to complete the second substitution step. The HCl generated will protonate the amine, rendering it non-nucleophilic.Carefully check the molar equivalents of all reagents. Ensure an adequate amount of base is present throughout the reaction.
Localized High Concentration Adding the sulfuryl chloride too quickly can create localized "hot spots" of high concentration and temperature, promoting side reactions.Add the sulfuryl chloride solution dropwise to a vigorously stirred solution of the amine and base.[3]

Visualizing Reaction Pathways and Troubleshooting

To better understand the synthesis, the following diagrams illustrate the main reaction pathway, the formation of key byproducts, and a decision tree for troubleshooting common issues.

ReactionPathway SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) Intermediate N-Butylsulfamoyl Chloride (BuNHSO₂Cl) SO2Cl2->Intermediate + BuNH₂ - HCl Hydrolysis Sulfuric Acid + HCl SO2Cl2->Hydrolysis + H₂O (contaminant) BuNH2 n-Butylamine (BuNH₂) Salt n-Butylammonium Chloride (BuNH₃⁺Cl⁻) BuNH2->Salt + HCl (from reaction) Product This compound ((BuNH)₂SO₂) Intermediate->Product + BuNH₂ - HCl Water Water (H₂O)

Caption: Main reaction and byproduct formation pathways.

TroubleshootingTree Start Problem Observed LowYield Low Yield / Incomplete Reaction Start->LowYield WhiteSolid Excess White Precipitate Start->WhiteSolid DarkTar Dark, Tar-like Product Start->DarkTar Cause_Moisture Moisture Contamination? LowYield->Cause_Moisture Check Cause_Stoich Incorrect Stoichiometry? LowYield->Cause_Stoich Check Cause_Temp Poor Temperature Control? LowYield->Cause_Temp Check Cause_Base Insufficient Base? WhiteSolid->Cause_Base Likely Cause Cause_Oxidation Oxidative Side Reactions? DarkTar->Cause_Oxidation Possible Cause Sol_Anhydrous Use Anhydrous Solvents/Inert Atmosphere Cause_Moisture->Sol_Anhydrous If Yes Sol_Recalculate Recalculate Molar Equivalents (≥4 eq. Base) Cause_Stoich->Sol_Recalculate If Yes Sol_SlowAdd Slow, Dropwise Addition at 0 °C Cause_Temp->Sol_SlowAdd If Yes Cause_Base->Sol_Recalculate Solution Sol_Workup Perform Aqueous Workup Cause_Base->Sol_Workup Purification Cause_Oxidation->Sol_SlowAdd Also Helps Sol_Inert Ensure Inert Atmosphere Cause_Oxidation->Sol_Inert Solution

Caption: Troubleshooting decision tree for common synthesis issues.

References

  • Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. Available at: [Link]

  • ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • Google Patents. (1957). US2777844A - Sulfonamide purification process.
  • Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available at: [Link]

  • Thieme. (2022, December 20). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Available at: [Link]

  • Yufeng. (2022, September 29). Everything about Sulfuryl Chloride. Available at: [Link]

Sources

N,N'-Dibutylsulphamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N,N'-Dibutylsulphamide. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific reasoning behind them, ensuring the integrity and success of your experiments. Given the limited specific literature on this compound, this guide synthesizes information from the general chemistry of the sulphamide functional group and data from structurally related compounds to provide a robust framework for its handling and use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on general principles for sulphamides and related alkylamines, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture, as related compounds can be hygroscopic.[1] It is also prudent to store it away from heat sources, open flames, and incompatible materials, particularly strong oxidizing agents.[1]

Q2: How stable is the sulphamide functional group in this compound?

A2: The sulphamide functional group is known to be relatively unreactive and stable.[3] It is generally more resistant to cleavage than amide or carbonate groups.[4] However, the stability of some sulphonamides in aqueous solutions can be pH-dependent. While many are stable at neutral to alkaline pH, acidic conditions, especially with heat, can lead to hydrolysis.[4][5] Therefore, it is critical to consider the pH of your experimental system.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation pathways for this compound are not well-documented, hydrolysis under acidic conditions would likely yield dibutylamine and sulphuric acid. Thermal decomposition at high temperatures, such as in a fire, could produce hazardous gases including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1]

Q4: Is this compound soluble in common laboratory solvents?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in aqueous buffer pH is near the pKa of the compound, or the concentration exceeds its solubility limit. The buffer components may be reacting with the compound.Adjust the pH of the buffer. Perform a solubility test at different concentrations. Consider using a co-solvent if compatible with your experiment. Ensure the buffer components are non-reactive.
Loss of activity or unexpected results over time in solution The compound may be degrading in the experimental medium, possibly due to pH, light, or temperature.Prepare fresh solutions for each experiment. If solutions must be stored, store them at a low temperature (e.g., 4°C or -20°C) and protected from light. Evaluate the stability of the compound in your specific buffer system over time using an appropriate analytical method (e.g., HPLC).
Inconsistent results between experiments This could be due to variability in the compound's purity, improper storage leading to degradation, or inaccurate solution preparation.Always use a well-characterized batch of the compound. Ensure consistent and proper storage conditions.[1][2] Double-check all calculations and measurements when preparing solutions.

Experimental Protocols

Protocol: Preparation of a Stock Solution

This protocol outlines a general procedure for preparing a stock solution of this compound.

  • Preparation: Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance.

  • Dissolution: In a volumetric flask, add a small amount of the chosen solvent (e.g., DMSO, ethanol) to the weighed compound. Gently swirl to dissolve.

  • Final Volume: Once fully dissolved, add the solvent to the final desired volume.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, at a low temperature as determined by your stability tests.

Visualizing Stability and Handling

Logical Workflow for Handling and Storage

The following diagram illustrates the key decision points and considerations for the proper handling and storage of this compound to ensure its stability.

Workflow for this compound Handling and Storage A Receiving this compound B Inspect Container Integrity A->B C Store in Cool, Dry, Well-Ventilated Area B->C Intact D Tightly Seal Container C->D E Away from Heat, Light, and Incompatible Materials D->E F Preparing for Experiment G Check for Physical Changes (Color, Clarity) F->G H Prepare Fresh Solution in Appropriate Solvent G->H No Changes I Consider pH of Aqueous System H->I J Conduct Experiment I->J K Store Aliquots at Low Temperature, Protected from Light J->K If solution is to be reused Potential Hydrolytic Degradation of this compound cluster_0 Reactants cluster_1 Conditions cluster_2 Products A This compound C₈H₂₀N₂O₂S C Acidic pH (e.g., H⁺) and/or Heat A->C B Water H₂O B->C D Dibutylamine C₈H₁₉N C->D E Sulphuric Acid H₂SO₄ C->E

Caption: Postulated acid-catalyzed hydrolysis of this compound.

References

  • Giles, A., et al. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide. Available at: [Link]

  • Modular Two-Step Route to Sulfondiimidamides. (2022, June 21). Journal of the American Chemical Society. Available at: [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022, May 6). ACS Catalysis. Available at: [Link]

  • N,N-Di-n-butylaminoethanol. (n.d.). INTERSURFCHEM SOLUTIONS. Available at: [Link]

  • Protecting Groups for Amines: Sulfonamides. (2020, May 18). YouTube. Available at: [Link]

  • This product-specific information supplements the Dow AgroSciences “Bulk Storage and Handling Guide”. (n.d.). Dow AgroSciences. Available at: [Link]

  • N,N′-Dibutyloxamide. (2023, June 29). MDPI. Available at: [Link]

Sources

Technical Support Center: Troubleshooting N,N'-Dibutylsulphamide Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of N,N'-Dibutylsulphamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. By understanding the underlying principles of the crystallization process, you can achieve consistent, high-purity, and desired crystalline forms of this compound.

Common Crystallization Challenges (Troubleshooting Q&A)

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both immediate solutions and long-term strategies.

Q1: My this compound is "oiling out" instead of crystallizing. What is happening, and how can I fix it?

A1: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[1] This typically occurs when a supersaturated solution is formed at a temperature above the compound's melting point in that specific solvent, or when the level of supersaturation is too high for the system to handle, leading to liquid-liquid phase separation.[2]

Immediate Troubleshooting Steps:

  • Re-dissolve and Dilute: Add more solvent to the mixture and gently heat until the oil completely dissolves.[1] Then, allow the more dilute solution to cool at a much slower rate.

  • Reduce the Cooling Rate: Rapid cooling is a primary driver of oiling out.[3] Allow the solution to cool gradually to room temperature on a benchtop, perhaps insulated with a cloth, before transferring it to a colder environment like a refrigerator or an ice bath.[4]

  • Induce Nucleation at a Lower Temperature: Cool the solution to a point where it is supersaturated but still clear. Then, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1]

Long-Term Strategies:

  • Optimize Solvent System: The choice of solvent is critical. Experiment with solvents in which this compound has a lower solubility at elevated temperatures. This will help maintain a lower level of supersaturation during cooling.[3]

  • Utilize an Anti-Solvent System: Dissolve the compound in a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid. This controlled reduction in solubility can promote gradual crystal growth.[4]

Q2: I'm getting very fine needles, which are difficult to filter and dry. How can I grow larger crystals?

A2: The formation of small, needle-like crystals is often a result of rapid nucleation and crystal growth. To obtain larger crystals, the key is to slow down the crystallization process, allowing fewer crystal nuclei to form and grow larger over a longer period.[1]

Strategies for Growing Larger Crystals:

  • Slow Down the Crystallization Process:

    • Slower Cooling: A slower cooling rate is essential for growing larger, more ordered crystals.[4] Allow the solution to cool to room temperature slowly before any further cooling.

    • Reduce Supersaturation: A lower level of supersaturation will slow the nucleation rate, allowing existing crystals to grow larger. This can be achieved by using a slightly larger volume of solvent.[1]

  • Solvent Optimization:

    • Experiment with different solvents or solvent mixtures. The interaction between the solvent and the solute can significantly influence the crystal habit.

    • Consider slow evaporation of the solvent at room temperature over several days, which can yield high-quality crystals.[4]

  • Seeding: Introduce a small, high-quality seed crystal into a slightly supersaturated solution. This will provide a template for controlled crystal growth, rather than spontaneous nucleation.[4]

Q3: My final product has a low melting point and a broad peak on analysis. How do I address potential polymorphism?

A3: Polymorphism is the ability of a compound to exist in more than one crystal structure. This is a well-documented phenomenon in sulfonamides, where molecules can pack differently due to factors like hydrogen bonding.[3][5][6] Different polymorphs can have different physical properties, including melting point, solubility, and stability, making control of polymorphism critical.[3][5]

Control Strategies for Polymorphism:

  • Standardize Crystallization Conditions: Strictly control and document all crystallization parameters, including solvent choice, concentration, cooling rate, agitation, and temperature. Even minor variations can lead to the formation of different polymorphs.[4]

  • Seeding: This is a powerful technique to ensure the formation of the desired polymorph. Introduce a seed crystal of the target polymorph into the supersaturated solution to direct the crystallization.[4]

  • Solvent Selection: The choice of solvent can significantly influence which polymorph is favored.[4] Experiment with a range of solvents with different polarities and hydrogen-bonding capabilities.

  • Slurry Conversion: A slurry of a less stable polymorph in a suitable solvent can be stirred over time to convert it to the more stable form. This process, known as Ostwald's ripening, relies on the difference in solubility between the polymorphs.[5]

Frequently Asked Questions (FAQs)

  • What are the ideal starting concentrations for this compound crystallization? The ideal starting concentration is highly dependent on the chosen solvent system. A good starting point is to prepare a saturated solution at an elevated temperature (e.g., the boiling point of the solvent) and then allow it to cool. The goal is to achieve a state of supersaturation upon cooling to induce crystallization.

  • How does solvent choice impact the crystal habit of this compound? The solvent can influence crystal habit through interactions with the growing crystal faces. Solvents that strongly adsorb to a specific crystal face can inhibit growth on that face, leading to changes in the overall crystal shape. For example, a solvent that promotes growth in one dimension may lead to needles, while one that allows for more uniform growth may produce prisms.

  • What analytical techniques are recommended for characterizing this compound crystals?

    • X-Ray Diffraction (XRD): Both single-crystal and powder XRD are essential for determining the crystal structure and identifying different polymorphs.

    • Differential Scanning Calorimetry (DSC): Useful for determining the melting point and identifying polymorphic transitions.

    • Microscopy: Optical microscopy can be used to visually assess crystal morphology and size.

    • Spectroscopy (FTIR, Raman): These techniques can provide information about the molecular interactions within the crystal lattice and can sometimes distinguish between polymorphs.[7]

Experimental Protocols

Protocol 1: Standard Cooling Crystallization
  • Dissolution: In an appropriate flask, add the crude this compound and a suitable solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To slow the cooling process further, you can insulate the flask.

  • Crystal Growth: Once the solution has reached room temperature, you can place it in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Solvent/Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in the minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.[4]

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" (a miscible solvent in which the compound is insoluble) dropwise with constant swirling.[4]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If crystals do not form, you may need to add a seed crystal or scratch the flask.[4]

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow.[4]

  • Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Visualizations

Troubleshooting Crystallization Issues

The following diagram outlines a logical workflow for addressing common crystallization challenges.

G start Start Crystallization outcome Observe Outcome start->outcome oiling_out Oiling Out? outcome->oiling_out Check for oil small_crystals Small/Needle Crystals? oiling_out->small_crystals No solution1 Reduce Cooling Rate Increase Solvent Change Solvent oiling_out->solution1 Yes no_crystals No Crystals? small_crystals->no_crystals No solution2 Slow Cooling Reduce Supersaturation Use Seeding small_crystals->solution2 Yes solution3 Induce Nucleation (Scratch/Seed) Concentrate Solution Add Anti-Solvent no_crystals->solution3 Yes success High-Quality Crystals no_crystals->success No (Good Crystals) solution1->start Re-attempt solution2->start Re-attempt solution3->start Re-attempt

Sources

Module 1: The Protocol Vault (Self-Validating Methodology)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N,N'-Dibutylsulphamide Synthesis & Optimization

Welcome to the Advanced Applications Support Center. This portal provides drug development professionals and synthetic chemists with validated methodologies, mechanistic troubleshooting, and optimization matrices for the preparation of this compound.

The direct amination of sulfuryl chloride (SO₂Cl₂) with butylamine is the most reliable method for synthesizing symmetric N,N'-dialkyl sulfamides. To ensure scientific integrity, the following protocol is designed as a self-validating system, embedding quality control (QC) checkpoints directly into the workflow to confirm causality and reaction success at each stage[1].

Step-by-Step Synthesis Protocol:

  • Amine Preparation: Dissolve 4 to 6 equivalents of butylamine in 50 mL of anhydrous dichloromethane (CH₂Cl₂)[1].

    • Causality: The excess amine is strictly required not only as a nucleophile but as an in-situ acid scavenger for the HCl generated during the reaction.

  • Thermal & Photic Control: Cool the amine solution to 0 °C using an ice bath and shield the reaction flask from direct light[1].

  • Electrophile Preparation: In a separate addition funnel, prepare a solution of 1 equivalent of sulfuryl chloride (SO₂Cl₂) in 20 mL of anhydrous CH₂Cl₂[1].

  • Dropwise Addition: Add the SO₂Cl₂ solution dropwise to the cooled amine solution.

    • Validation Checkpoint 1: You must observe vigorous gas evolution during the addition[1]. If no gas evolves, verify the integrity and activity of your sulfuryl chloride, as it readily degrades in the presence of ambient moisture.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and maintain continuous stirring for 24 hours[1].

    • Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using a silica gel stationary phase (SiO₂) and a mobile phase of CH₂Cl₂. The target product, this compound, should appear at an R_f value of approximately 0.36[1].

  • Acidic Workup: Transfer the crude mixture to a separatory funnel and wash the organic layer twice with 20 mL of 2N HCl[1].

    • Validation Checkpoint 3: Test the pH of the aqueous waste layer. It must be strongly acidic (pH < 2) to confirm that all unreacted, lipophilic butylamine has been successfully protonated into water-soluble butylammonium chloride.

  • Neutralization & Drying: Wash the organic layer twice with 30 mL of distilled water to remove residual acid, then dry the organic phase over anhydrous sodium sulfate (Na₂SO₄)[1].

  • Isolation: Filter the drying agent and concentrate the solution under reduced pressure to yield a yellow solid crude[1].

  • Purification: Purify the crude product via column chromatography (CH₂Cl₂/MeOH 95:5) to isolate this compound as a pure white solid[1].

    • Validation Checkpoint 4: Determine the melting point of the isolated solid. A highly pure product will exhibit a sharp melting point between 126 °C and 127 °C[1].

Module 2: Experimental Workflow Visualization

Workflow Start Prepare SO2Cl2 in Dry CH2Cl2 Mix Dropwise Addition at 0 °C (Darkness) Start->Mix Amine Prepare Butylamine (4-6 eq) in CH2Cl2 Amine->Mix React Warm to RT Stir for 24h Mix->React Controls exotherm Wash1 Wash with 2N HCl React->Wash1 TLC Check (Rf 0.36) Wash2 Wash with H2O Wash1->Wash2 Removes excess amine Dry Dry over Na2SO4 & Concentrate Wash2->Dry Product This compound (Pure Solid) Dry->Product

Experimental workflow for this compound synthesis.

Module 3: Troubleshooting Desk & Mechanistic FAQs

Q: Why is my reaction mixture turning dark or black during the addition of sulfuryl chloride? A: Sulfuryl chloride is highly reactive and prone to decomposition or radical-mediated side reactions if exposed to light or excessive heat. The nucleophilic attack of the amine on the sulfonyl sulfur is highly exothermic. This is precisely why the protocol mandates performing the addition strictly at 0 °C and in darkness[1]. Failure to control the exotherm leads to the thermal degradation of the electrophile.

Q: Can I use a 1:2 molar ratio of sulfuryl chloride to butylamine to improve atom economy? A: No. While the stoichiometry of the final symmetric sulfamide requires exactly two equivalents of butylamine, the substitution reaction generates two equivalents of hydrochloric acid (HCl). If no excess amine is present, the generated HCl will rapidly protonate the remaining butylamine. Protonated amines are non-nucleophilic, which will stall the reaction at the mono-substituted intermediate (N-butylsulfamoyl chloride). Utilizing a 1:4 to 1:6 ratio ensures sufficient unprotonated amine remains available to drive the second substitution[1].

Q: I am observing low yields (< 30%) despite following the stoichiometry. What is the likely cause? A: The most common cause of low yield in this reaction is ambient moisture. Sulfuryl chloride is highly susceptible to hydrolysis, reacting with water to form sulfuric acid and HCl. Ensure that your dichloromethane is strictly anhydrous, your glassware is flame-dried, and the reaction is conducted under an inert atmosphere (nitrogen or argon). Typical optimized yields for this compound under dry conditions should hover around 58%[1].

Q: How do I ensure complete removal of the excess butylamine during workup? A: The organic phase must be washed with an aqueous acid, specifically 2N HCl[1]. Butylamine is highly soluble in organic solvents, making it difficult to separate from the product via simple extraction. The 2N HCl wash forces an acid-base reaction, converting the lipophilic butylamine into butylammonium chloride, a salt that partitions exclusively into the aqueous layer.

Module 4: Mechanistic Pathway Visualization

Mechanism SO2Cl2 Sulfuryl Chloride (Electrophile) Attack1 1st Nucleophilic Attack Displacement of Cl⁻ SO2Cl2->Attack1 Amine Butylamine (Nucleophile) Amine->Attack1 Attack2 2nd Nucleophilic Attack Displacement of Cl⁻ Amine->Attack2 Scavenge HCl Scavenging by Excess Amine Amine->Scavenge Mono N-Butylsulfamoyl Chloride Intermediate Attack1->Mono Attack1->Scavenge Releases HCl Mono->Attack2 Attack2->Scavenge Releases HCl Final This compound Attack2->Final Salt Butylammonium Chloride (Aqueous Waste) Scavenge->Salt

Mechanistic pathway of sulfuryl chloride amination and HCl scavenging.

Module 5: Quantitative Optimization Matrix

To assist in scale-up and process optimization, the following table summarizes the critical quantitative parameters, their optimal targets, and the mechanistic consequences of deviating from these established baselines.

Reaction ParameterStandard RangeOptimized TargetMechanistic Consequence of Deviation
SO₂Cl₂ : Butylamine Ratio 1:2 to 1:61:5 < 1:4: Leads to incomplete conversion due to HCl poisoning of the nucleophile. > 1:6: Complicates the downstream purification and requires excessive acid during workup[1].
Addition Temperature -10 °C to 25 °C0 °C > 5 °C: Causes vigorous gas evolution, thermal decomposition of SO₂Cl₂, and dark impurities. < -10 °C: Stalls the initial nucleophilic attack kinetics[1].
Reaction Time 12h to 48h24h < 24h: Leaves unreacted N-butylsulfamoyl chloride intermediates. > 24h: Provides no additional yield benefit and risks product degradation[1].
Workup Acid Concentration 0.5N to 5N HCl2N HCl < 1N: Fails to fully protonate the excess amine, leaving it in the organic phase. > 3N: Risks acid-catalyzed hydrolysis of the newly formed sulfamide bonds[1].

References

  • Title: Synthesis of New Fused Benzothiadiazepines and Macrocyclic Sulfamides Starting from N,N′-Disubstituted Sulfamides and N(Boc) - PMC Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Sources

Side reactions in the synthesis of N,N'-Dibutylsulphamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N,N'-Dibutylsulphamide (also referred to as N,N'-dibutylsulfamide). This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a deep dive into the mechanistic causality of common side reactions, self-validating experimental protocols, and data-driven troubleshooting strategies.

Mechanistic Pathway & Reaction Dynamics

The synthesis of symmetric sulfamides is most commonly achieved by the reaction of sulfuryl chloride (


) with a primary amine[1]. While conceptually straightforward, the reaction proceeds through a stepwise S-N coupling mechanism. Understanding the kinetic differences between the first and second nucleophilic attacks is critical to preventing side reactions such as over-alkylation or hydrolysis[2].

G SO2Cl2 Sulfuryl Chloride (SO2Cl2) Intermediate Butylsulfamoyl Chloride (BuNHSO2Cl) SO2Cl2->Intermediate + 1 eq. Butylamine (Fast, 0°C) Hydrolysis Sulfuric Acid + HCl (Hydrolysis) SO2Cl2->Hydrolysis + H2O (Moisture) Product This compound (BuNHSO2NHBu) Intermediate->Product + 1 eq. Butylamine (Slow, RT) OverReact Di-sulfonylation (Over-alkylation) Intermediate->OverReact + Excess SO2Cl2 Product->OverReact + Excess SO2Cl2 (High Temp)

Caption: Mechanistic pathway and primary side reactions in the synthesis of this compound.

Troubleshooting FAQs: Causality & Solutions

Q1: My reaction is stalling, and I am isolating a large amount of the butylsulfamoyl chloride intermediate instead of the symmetric sulfamide. Why? Causality: The first nucleophilic attack by butylamine on sulfuryl chloride is highly exothermic and rapid. However, the resulting intermediate (


) is significantly less electrophilic than 

. The newly attached amino group donates electron density toward the sulfonyl center, raising the activation energy required for the second substitution[1]. Solution: Do not keep the reaction at 0 °C for the entire duration. After the initial dropwise addition is complete, you must allow the reaction mixture to warm to room temperature to provide the necessary thermal energy for the second S-N coupling to proceed.

Q2: I am observing a massive amount of white precipitate immediately, but my final product yield is <30%. What is causing this? Causality: While some white precipitate is expected (butylammonium chloride salt), an excessive amount coupled with low yield strongly indicates moisture contamination. Sulfuryl chloride is highly hygroscopic and reacts violently with water to form sulfuric acid and HCl. This drastically lowers the pH of the system. At low pH, the primary amine reactant is tied up as its ammonium conjugate acid and becomes entirely non-nucleophilic[3]. Solution: Ensure all glassware is flame-dried. Use strictly anhydrous dichloromethane (DCM) and maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the setup.

Q3: LC-MS analysis shows the presence of tertiary sulfonamides and polymeric oligomers. How can I prevent di-sulfonylation? Causality: The formation of di-sulfonamides is a common side reaction with primary amines[4]. If the local concentration of


 exceeds the concentration of the amine, the newly formed this compound can act as a nucleophile and attack another 

molecule, leading to over-alkylation. Solution: Always add the

dropwise to an excess of the amine solution. Never reverse the addition order. This ensures the amine is always in a massive stoichiometric excess, kinetically favoring mono-sulfonylation.

Q4: Can I use a tertiary amine base to scavenge the acid instead of wasting my primary amine? Causality: Yes. The reaction requires alkaline conditions to keep the amine nucleophilic[3]. The theoretical stoichiometry requires 2 equivalents of butylamine to form the product and 2 equivalents of base to neutralize the 2 equivalents of HCl generated. Solution: You can use 2.05 equivalents of butylamine combined with 2.2 equivalents of a non-nucleophilic base like triethylamine (TEA) or pyridine[1]. This prevents the formation of butylammonium chloride and efficiently utilizes the primary amine.

Quantitative Data & Condition Profiling

The following table summarizes the causal relationship between specific reaction conditions and their quantitative outcomes.

Reaction ConditionMolar Ratio (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

:

: Base)
Solvent & Temp ProfilePrimary OutcomeMechanistic Causality
Standard Optimization 1.0 : 4.0 : 0Anhydrous DCM, 0 °C

RT
>85% Yield Excess amine acts as both nucleophile and acid scavenger, driving the slow second substitution.
Base-Assisted 1.0 : 2.05 : 2.2 (TEA)Anhydrous DCM, 0 °C

RT
>80% Yield TEA scavenges HCl, maintaining alkaline conditions to keep butylamine nucleophilic without wasting the primary amine[3].
Reverse Addition 1.0 : 4.0 : 0Anhydrous DCM, 0 °C

RT
High Di-sulfonylation Adding amine to

creates a localized excess of electrophile, promoting tertiary sulfonamide formation.
Moisture Contamination 1.0 : 4.0 : 0Reagent Grade DCM, RT<30% Yield

hydrolyzes to

and HCl, protonating the amine and halting nucleophilic attack[3].
Kinetic Freezing 1.0 : 4.0 : 0Anhydrous DCM, strictly 0 °CStalls at Intermediate Insufficient thermal energy to overcome the steric and electronic hindrance of the butylsulfamoyl chloride intermediate[1].

Self-Validating Experimental Protocol

To ensure high scientific integrity, this protocol is designed as a self-validating system . Built-in analytical checkpoints guarantee that each phase of the reaction has succeeded before you proceed to the next step.

Stage 1: Preparation and Setup

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet.

  • Dissolve butylamine (4.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the reaction flask to 0 °C using an ice-water bath.

    • Self-Validation Check: Ensure the nitrogen bubbler shows continuous positive pressure to confirm a moisture-free environment, which is critical to preventing

      
       hydrolysis.
      

Stage 2: Electrophilic Addition 4. Dissolve sulfuryl chloride (1.0 eq) in a small volume of anhydrous DCM. Transfer this to the dropping funnel. 5. Add the


 solution dropwise over 45–60 minutes to the vigorously stirring amine solution.
  • Self-Validation Check: Monitor the internal temperature probe. A spike above 5 °C indicates the addition is too fast, risking an exothermic runaway and di-sulfonylation[4].

Stage 3: Maturation and Second Substitution 6. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 7. Stir at RT for 4–6 hours.

  • Self-Validation Check: Monitor the reaction progress by TLC (eluent: Hexanes/EtOAc). Because aliphatic sulfamides lack a UV chromophore, you must visualize the plate using a

    
     or Ninhydrin stain. The intermediate will appear as a rapidly eluting spot, while the final symmetric sulfamide will be significantly more polar (lower 
    
    
    
    ).

Stage 4: Workup and Purification 8. Quench the reaction by slowly adding cold distilled water. 9. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x). 10. Wash the combined organic layers with 1 M HCl.

  • Self-Validation Check: Check the pH of the aqueous waste layer (should be pH 1-2). This confirms that all unreacted butylamine has been successfully protonated into water-soluble salts and removed from the organic phase[1].
  • Wash with saturated
    
    
    to neutralize residual acid, followed by a brine wash.
  • Dry the organic phase over anhydrous
    
    
    , filter, and concentrate under reduced pressure to yield the crude this compound. Recrystallize from ethanol/water if ultra-high purity is required.

References

  • Organic Chemistry Portal. "Sulfonamide synthesis by S-N coupling." Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. "20.6: Reactions of Amines." LibreTexts.[Link]

Sources

N,N'-Dibutylsulfamide (DBUS) Technical Support Center: Stability, Handling, and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N,N'-Dibutylsulfamide (DBUS) . This guide is engineered for researchers, synthetic chemists, and drug development professionals who utilize sulfamides in supramolecular chemistry, hydrogen-bond catalysis, and polymer synthesis. While the sulfamide motif is robust, specific environmental stressors can trigger unintended decomposition. This center provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the integrity of your DBUS stocks and reactions.

Mechanistic Causality of DBUS Decomposition

N,N'-Dialkylsulfamide molecules assemble into highly stable solid-state structures consisting of 2D layers driven by a strong hydrogen-bonded network[1]. However, in solution or under reactive conditions, the highly oxidized sulfur(VI) center and the slightly acidic N-H protons (pKa ~10.5) become vulnerable. Understanding the causality behind these degradation pathways is critical for preventing them:

  • Hydrolytic Cleavage: The strong electron-withdrawing nature of the sulfonyl group (-SO2-) activates the S-N bond. Under strongly acidic (pH < 2) or basic (pH > 12) conditions at elevated temperatures, water acts as a nucleophile, cleaving the molecule into butylamine and sulfamic acid derivatives[2].

  • Oxidative Degradation (Aza-Ramberg-Bäcklund Reaction): When exposed to strong oxidants or anodic electrochemical conditions, the N-H bonds are oxidized. This forms a transient, highly strained thiadiaziridine-1,1-dioxide intermediate that rapidly extrudes sulfur dioxide (SO2) to yield 1,2-dibutyldiazene (an azo compound)[3].

  • Thermal Extrusion: While dialkylsulfamides and polysulfamides exhibit high thermal stability, heating beyond their decomposition threshold (typically >188 °C) induces homolytic cleavage and irreversible SO2 extrusion[4].

DecompositionPathways DBUS N,N'-Dibutylsulfamide (Stable under ambient conditions) Hydrolysis Hydrolytic Cleavage (pH < 2 or pH > 12) DBUS->Hydrolysis H2O / H+ or OH- Oxidation Oxidative Degradation (Strong Oxidants / Anodic) DBUS->Oxidation -2e- / -2H+ Thermal Thermal Extrusion (T > 180°C) DBUS->Thermal Heat Prod_Hydro Butylamine + Sulfamic Acid Derivatives Hydrolysis->Prod_Hydro Prod_Ox 1,2-Dibutyldiazene + Sulfur Dioxide (SO2) Oxidation->Prod_Ox Prod_Therm Volatile Amines + SO2 Gas + Char Thermal->Prod_Therm

Fig 1. Primary decomposition pathways of N,N'-Dibutylsulfamide under chemical and thermal stress.

Troubleshooting FAQs

Q1: My DBUS stock solution is losing titer over time. How should it be stored? A: DBUS relies on the interplay of H-bonding and van der Waals interactions for solid-state stability[1]. In solution, trace moisture combined with ambient atmospheric CO2 (which lowers pH) can slowly initiate hydrolytic cleavage[2]. Solution: Always store DBUS as a neat, desiccated solid at 4°C. If a stock solution is mandatory, use strictly anhydrous solvents (e.g., over 3Å molecular sieves) and store under an argon atmosphere.

Q2: I observe unexplained gas evolution and a color change during an oxidative cross-coupling reaction involving DBUS. What is happening? A: You are inadvertently triggering an aza-Ramberg-Bäcklund reaction. The electrochemical or chemical oxidation of N,N′-dialkylsulfamides affords the corresponding diazenes alongside the rapid extrusion of SO2 gas[3]. Solution: If your synthetic route requires strong oxidants, you must temporarily mask the sulfamide N-H protons (e.g., via Boc-protection) to prevent the formation of the thiadiaziridine-1,1-dioxide intermediate[3].

Q3: My compound degrades heavily during silica gel chromatography. How can I purify it safely? A: Standard silica gel is inherently acidic (pH ~4.5–5.5). Prolonged exposure to these acidic silanol sites catalyzes the hydrolysis of the S-N bond[2]. Solution: Neutralize your stationary phase prior to purification. See Protocol A below for a self-validating method to safely chromatograph sulfamides.

TroubleshootingWorkflow Start Issue: DBUS Degradation Detected Check1 Is the reaction pH extreme (< 2 or > 12)? Start->Check1 Sol1 Buffer reaction to pH 6-8 or use protecting groups Check1->Sol1 Yes Check2 Are strong oxidants present? Check1->Check2 No Sol2 Exclude oxidants or switch to inert atmosphere Check2->Sol2 Yes Check3 Is temperature > 150°C? Check2->Check3 No Sol3 Lower temperature or use SuFEx click chemistry Check3->Sol3 Yes

Fig 2. Step-by-step troubleshooting workflow for mitigating DBUS degradation during experiments.

Self-Validating Experimental Protocols

Protocol A: Preparation of Acid-Free Silica for DBUS Purification

To prevent acid-catalyzed hydrolysis during purification, the stationary phase must be deactivated. This protocol includes a built-in 2D-TLC validation step to guarantee trustworthiness.

  • Slurry Preparation: Suspend 100 g of standard silica gel (230-400 mesh) in 200 mL of dichloromethane (DCM).

  • Neutralization: Add 2.0 mL of triethylamine (Et3N) to the suspension. Stir vigorously for 15 minutes to ensure all acidic silanol sites are capped.

  • Column Packing: Pack the column using this neutralized slurry.

  • Elution: Elute the DBUS crude mixture using a mobile phase containing 1% Et3N (e.g., Hexanes/EtOAc/Et3N 50:49:1).

  • Self-Validation (2D-TLC): Spot your crude mixture on a neutralized TLC plate. Develop the plate in one direction, dry it completely, rotate it 90 degrees, and develop it again in the same solvent system. Causality Check: If the DBUS spot lies perfectly on the diagonal line, zero decomposition is occurring on the stationary phase. If off-diagonal spots appear, the silica is still too acidic.

Protocol B: qNMR Stability Assay for DBUS Storage

To definitively prove whether a loss in DBUS titer is due to chemical decomposition or mere solvent evaporation, use this self-validating Quantitative NMR (qNMR) assay.

  • Sample Preparation: Weigh exactly 10.0 mg of DBUS and 5.0 mg of 1,3,5-trimethoxybenzene (inert internal standard, IS).

  • Dissolution: Dissolve both compounds completely in 0.6 mL of anhydrous CDCl3 or DMSO-d6.

  • Baseline Acquisition (t=0): Acquire a 1H-NMR spectrum. Integrate the IS peak (singlet, 3H, ~6.1 ppm) and the DBUS terminal methyl peak (triplet, 6H, ~0.9 ppm).

  • Incubation: Store the NMR tube under your specific experimental or storage conditions.

  • Monitoring: Re-acquire spectra at regular intervals (e.g., 24h, 7 days).

  • Self-Validation: Calculate the molar ratio of DBUS to the IS. Because the IS is chemically inert, a decrease in the DBUS integral relative to the constant IS integral mathematically confirms chemical decomposition.

Quantitative Data: DBUS Stability Metrics

The following table summarizes the stability and decomposition half-lives of dialkylsulfamides under various physical and chemical stressors[3],[2],[4].

ConditionEnvironmentDBUS Half-Life (t½) / StabilityPrimary Degradant
Ambient Storage 25°C, Dark, Desiccated Solid> 2 YearsNone
Aqueous Buffer 25°C, 0.1 M Phosphate (pH 7.0)> 1 YearNone
Strong Acid 80°C, 1 M HCl (pH < 2.0)~40 HoursButylamine, Sulfamic Acid
Strong Base 80°C, 1 M NaOH (pH > 12.0)~35 HoursButylamine, Sulfamic Acid
Oxidative (Anodic) 25°C, Cs2CO3, 1.5 V< 1 Hour1,2-Dibutyldiazene, SO2
Thermal Stress > 188°C (Neat)N/A (Onset of decomp.)Volatile Amines, SO2

References

1.[1] Two-Dimensional Molecular Layers: Interplay of H-Bonding and van der Waals Interactions in the Self-Assembly of N,N'-Dialkylsulfamides . Organic Letters - Figshare. 1 2.[3] A Unified Synthesis of Diazenes from Primary Amines Using a SuFEx/Electrochemistry Strategy . PMC - National Institutes of Health. 3 3.[2] Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry . SciSpace / Chemical Science. 2 4.[4] Synthesis of Degradable Polysulfamides via Sulfur(VI) Fluoride Exchange Click Polymerization of AB-Type Monomers . ACS Polymers Au - American Chemical Society. 4

Sources

Validation & Comparative

The Lipophilic Sweet Spot: A Comparative Guide to Alkyl Chain Lengths in Sulfamide and Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals targeting metalloenzymes like Carbonic Anhydrases (CAs) or receptor tyrosine kinases like VEGFR-2, optimizing the pharmacokinetic and pharmacodynamic profile of a lead compound is paramount. Sulfamides (


) and sulfonamides (

) are highly privileged scaffolds in medicinal chemistry. While the sulfonamide/sulfamide core acts as a potent Zinc-Binding Group (ZBG), the length and nature of the alkyl chain substituents dictate the molecule's lipophilicity, isoform selectivity, and steric compatibility within the target's active site.

This guide objectively compares the performance of sulfamides and sulfonamides with varying alkyl chain lengths, providing actionable insights and experimental frameworks for researchers.

Mechanistic Causality: Anchoring the Zinc-Binding Group

The efficacy of a sulfamide inhibitor is not solely determined by its ability to coordinate with the active-site metal ion. In Carbonic Anhydrases, the active site is divided into a hydrophilic half and a hydrophobic half. The alkyl chain serves a critical mechanical purpose: it anchors the molecule into the hydrophobic pocket (comprising residues like Val121, Val143, and Leu198 in hCA II) via Van der Waals interactions[1].

However, this relationship is non-linear. There is a "lipophilic sweet spot" dictated by the spatial constraints of the target pocket:

  • Too short: The molecule lacks sufficient hydrophobic interactions, leading to a high dissociation constant (

    
    ) and weak potency.
    
  • Optimal length: The alkyl chain perfectly fills the hydrophobic cavity, displacing ordered water molecules and maximizing the entropy of binding.

  • Too long: The chain induces steric clashes with the pocket walls, forcing the molecule into an unfavorable conformation and drastically reducing binding affinity[2].

G ZBG Sulfamide Core (ZBG) Zn Zn2+ Ion (Catalytic Site) ZBG->Zn Coordinates Inhibition Enzyme Inhibition Zn->Inhibition Blocks Activity Alkyl Alkyl Chain Tail Hydrophobic Hydrophobic Pocket (Val121, Val143) Alkyl->Hydrophobic Anchors Hydrophobic->Inhibition Stabilizes

Mechanism of Carbonic Anhydrase inhibition by alkyl-substituted sulfamides.

Comparative Data Analysis: The Impact of Chain Length

Experimental data across various studies demonstrates how minute changes in alkyl chain length exponentially impact target affinity and selectivity.

For instance, in the development of pyranose glycosyl sulfamides targeting tumor-associated CAs, studies revealed that a C10 alkyl chain is optimal for biological activity, as it perfectly balances the highly hydrophilic sugar moiety with a deep hydrophobic anchor[3]. Conversely, in 4-sulfamoylphenyl-


-aminoalkyl ethers targeting hCA II, increasing the linker chain from a C2 (

) to a C6 (

) moiety increased the inhibitory power by 17-fold[1].

In the context of anticancer therapies targeting VEGFR-2, lengthening the alkyl chain can sometimes be detrimental. Adding an extra carbon to an N-methylated isatin-sulfonamide analog reduced cytotoxic activity due to steric hindrance[2].

Table 1: Performance Comparison of Alkyl-Substituted Sulfamides/Sulfonamides
Compound ClassTarget IsoformAlkyl Chain Length

/

Value
Mechanistic Observation
Glycosyl Sulfamides CA IX / XIIC10Optimal PotencyBalances hydrophilic sugar; provides optimal hydrophobic anchoring[3].

-aminoalkyl ethers
hCA IIC2 (

)
~150 nMWeak hydrophobic interaction; sub-optimal pocket filling[1].

-aminoalkyl ethers
hCA IIC6 (

)
8.9 nM17-fold increase in potency due to optimal hydrophobic engagement[1].
Disubstituted Sulfamides hCA VIIAryl/Alkyl mix0.24 nM>40,000-fold selectivity over hCA II, avoiding off-target side effects.
Isatin-Sulfonamides VEGFR-2N-Methyl1.83 µMHighly potent cytotoxic activity[2].
Isatin-Sulfonamides VEGFR-2N-Ethyl> 1.83 µMExtra carbon reduces activity due to steric clash in the binding site[2].

Experimental Protocol: Self-Validating Stopped-Flow Assay

To accurately compare the


 values of synthesized sulfamides with varying alkyl chains, a robust, self-validating kinetic assay is required. The Stopped-Flow 

Hydrase Assay
is the gold standard for evaluating CA inhibitors[1].
Trustworthiness & Assay Validation

This protocol incorporates an internal self-validation system: the uncatalyzed hydration of


 is measured first to establish a baseline, followed by the enzyme-catalyzed reaction. Acetazolamide (AAZ) must be run in parallel as a positive control to normalize inter-assay variability.
Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the target sulfamide in 10% DMSO/distilled water.

    • Prepare serial dilutions (0.1 nM to 10 µM) in the assay buffer (20 mM HEPES, pH 7.5, containing 0.1 M

      
       to maintain constant ionic strength).
      
  • Indicator Addition: Add the pH indicator Phenol Red (0.2 mM) to the buffer. The hydration of

    
     will produce 
    
    
    
    , dropping the pH and changing the indicator's absorbance.
  • Enzyme Incubation: Incubate the recombinant target enzyme (e.g., hCA II or hCA VII) with the sulfamide inhibitor solutions for 15 minutes at 20°C to allow the ZBG and alkyl chain to reach thermodynamic binding equilibrium.

  • Stopped-Flow Execution:

    • Load the enzyme-inhibitor mixture into syringe A of the stopped-flow spectrophotometer.

    • Load saturated

      
       water (17 mM) into syringe B.
      
    • Rapidly mix the contents and monitor the change in absorbance at 557 nm (the isosbestic point of Phenol Red) over a period of 10–50 seconds.

  • Kinetic Analysis: Calculate the initial velocity of the reaction. Plot the fractional inhibition against inhibitor concentration to determine the

    
    . Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation.

Workflow Prep 1. Compound Prep Enzyme 2. Enzyme Incubation Prep->Enzyme Assay 3. Stopped-Flow Assay Enzyme->Assay Add CO2 Kinetics 4. Kinetic Analysis Assay->Kinetics Measure Abs

Step-by-step workflow for the Stopped-Flow CO2 Hydrase Assay.

Conclusion

When designing sulfamide or sulfonamide-based inhibitors, the alkyl chain is not merely a passive linker; it is an active participant in target engagement. As demonstrated by the 17-fold potency increase in C6


-aminoalkyl ethers over their C2 counterparts[1], and the optimal C10 chain in glycosyl sulfamides[3], mapping the precise dimensions of the target's hydrophobic pocket is essential. Researchers must employ iterative synthesis and robust stopped-flow kinetic assays to find the specific "lipophilic sweet spot" that maximizes efficacy while avoiding steric clashes.

References

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition Source: MDPI URL
  • Organic & Biomolecular Chemistry - Studies on pyranose glycosyl sulfamides Source: RSC Publishing URL
  • Sulfamide derivatives with selective carbonic anhydrase VII inhibitory action Source: CONICET URL
  • A Class of 4-Sulfamoylphenyl- -aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action Source: NIH / ACS Publications URL

Sources

Part 1: Evaluating DFT Functionals for Sulfamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: DFT Calculation Strategies for N,N'-Dibutylsulphamide and Related Sulfamides

This compound (CAS: 763-11-1) is a dialkyl sulfamide that serves as a critical structural motif in materials science and medicinal chemistry. Sulfonamide and sulfamide derivatives are extensively studied for their diverse pharmacological profiles, including antibacterial, anti-carbonic anhydrase, and antiviral activities[1]. When designing drugs or modeling the biophysical interactions of this compound, Density Functional Theory (DFT) is the gold standard for predicting its electronic structure, conformational preferences, and reactivity.

However, the flexible N-butyl chains and the highly polar


 core present unique computational challenges. Sulfamides often favor non-symmetric conformations in solution, driven by complex intramolecular non-covalent interactions[2]. This guide provides an objective comparison of DFT functionals and basis sets, establishing a self-validating computational protocol for drug development professionals and computational chemists.

The choice of functional dictates the accuracy of the modeled non-covalent interactions (NCIs) and the resulting conformational energy landscape.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): While B3LYP is a traditional workhorse for organic molecules, it inherently lacks corrections for medium- to long-range dispersion forces. For this compound, where the folding of the hydrophobic butyl chains significantly impacts the global minimum, uncorrected B3LYP often predicts overly extended, gas-phase-like structures.

  • M06-2X: This highly parameterized meta-GGA functional is specifically optimized for main-group thermochemistry and non-covalent interactions. Causality: The M06-2X functional inherently captures the critical dispersion forces between the alkyl chains and the hydrogen-bond-donating NH groups. Studies on cyclic sulfamides demonstrate that M06-2X accurately predicts the subtle energy barriers between symmetric and non-symmetric conformations, aligning closely with high-level MP2 and CCSD(T) benchmarks[2].

  • CAM-B3LYP: A range-separated hybrid functional. It is less critical for ground-state geometry optimization but is superior when calculating UV-Vis spectra or charge-transfer properties of sulfamide-protein complexes.

Table 1: Performance Comparison of DFT Functionals for Sulfamide Modeling
FunctionalDispersion CorrectionBest Use CaseComputational CostAccuracy for H-Bonding & NCIs
B3LYP Poor (Requires empirical D3)Baseline geometry, IR spectraModerateModerate
M06-2X Excellent (Built-in)Conformational analysis, Alkyl foldingHighHigh
CAM-B3LYP ModerateUV-Vis, Charge TransferHighModerate

Part 2: Basis Set Selection and the Role of Diffuse Functions

The hypervalent sulfur atom and the highly electronegative oxygen and nitrogen atoms in the sulfamide core necessitate careful basis set selection.

  • 6-31G(d): Sufficient only for rapid, low-level conformational screening of the butyl chains.

  • 6-31+G(d,p) / 6-311++G(d,p): The addition of diffuse functions (+) is non-negotiable for accurate modeling. Causality: Sulfamides possess acidic NH groups and frequently exist in deprotonated, anionic states in physiological environments[3]. Diffuse functions allow the basis set to accommodate the expanded electron cloud of the anion, preventing artificial contraction of the wavefunction and ensuring accurate calculation of nucleophilic reactivity and degradation pathways[3].

Table 2: Basis Set Comparison for this compound
Basis SetDiffuse FunctionsPolarizationRecommended Application
6-31G(d) NoHeavy atoms onlyRapid screening of butyl chain conformers
6-31G(d,p) NoAll atomsStandard geometry optimization (Neutral state)
6-311++G(d,p) YesAll atomsFinal single-point energies, Anionic states, FMO analysis

Part 3: Self-Validating Computational Protocol

To ensure absolute trustworthiness in your DFT results, the following step-by-step workflow incorporates a strict self-validation mechanism.

  • Conformational Search: Utilize a molecular mechanics force field (e.g., MMFF94) to generate a library of conformers by rotating the dihedral angles of the two N-butyl chains.

  • Pre-Optimization: Filter the library using a low-cost method (B3LYP/3-21G) to identify the top lowest-energy conformers.

  • High-Level Geometry Optimization: Optimize the selected conformers using M06-2X/6-31+G(d,p) . This captures the critical dispersion interactions of the folded butyl chains.

  • Self-Validation (Frequency Analysis): Crucial Step. Perform an analytical frequency calculation at the exact same level of theory.

    • Causality: The geometry is only a valid local minimum if zero imaginary frequencies are present. If an imaginary frequency is detected, the structure is a transition state (saddle point). You must perturb the geometry along the normal mode of the imaginary frequency and re-optimize to find the true minimum.

  • Solvation Modeling: Apply the SMD (Solvation Model based on Density) using water (

    
    ) to simulate the physiological environment. This step is vital as polar solvents heavily stabilize the non-symmetric sulfamide conformers[2].
    
  • Electronic Property Extraction: Execute a single-point energy calculation using a larger basis set (M06-2X/6-311++G(d,p) ) to extract Frontier Molecular Orbitals (HOMO/LUMO), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBO).

Part 4: Experimental Workflow Visualization

G N1 1. Conformational Search (MMFF94 / B3LYP/3-21G) N2 2. Geometry Optimization (M06-2X / 6-31+G(d,p)) N1->N2 Lowest Energy Conformers N3 3. Frequency Analysis (Self-Validation Check) N2->N3 Optimized Geometry N3->N2 Imaginary Frequencies (Transition State - Re-optimize) N4 4. Solvation Modeling (SMD in Water, ε=78.4) N3->N4 Zero Imaginary Frequencies (True Minimum) N5 5. Electronic Property Extraction (HOMO/LUMO, MEP, NBO) N4->N5 Solvated Wavefunction

DFT computational workflow for this compound ensuring true energy minima and validation.

References

1.[1] Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Biophysical Reviews URL: [Link]

2.[2] Title: Can cyclic HIV protease inhibitors bind in a non-preferred form? An ab initio, DFT and MM-PB(GB)SA study Source: Journal of Molecular Modeling URL: [Link]

3.[3] Title: N-Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism Source: The Journal of Physical Chemistry A URL: [Link]

Sources

A Cross-Validated Experimental Guide to N,N'-Dibutylsulphamide and its Alternatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the synthesis and experimental data for N,N'-Dibutylsulphamide and its structurally related alternatives, N,N'-dibutyloxamide and N,N-dibutylformamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of facts to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource.

Introduction to this compound and its Relevance in Medicinal Chemistry

This compound belongs to the class of N,N'-disubstituted sulfamides, a scaffold of significant interest in medicinal chemistry. The sulfamide moiety (R-NH-SO₂-NH-R') is a key pharmacophore found in a variety of therapeutic agents, exhibiting a wide range of biological activities, including antiviral, anticancer, and diuretic properties. The lipophilic butyl groups in this compound are expected to influence its solubility, membrane permeability, and pharmacokinetic profile, making it a target for investigation in drug discovery programs.

The following sections provide a detailed, cross-validated guide to the synthesis and characterization of this compound, alongside a comparative analysis with two commercially available and structurally similar compounds: N,N'-dibutyloxamide and N,N-dibutylformamide. This comparison will aid researchers in selecting the appropriate molecule for their specific application, based on ease of synthesis, physicochemical properties, and potential for further derivatization.

I. Synthesis and Characterization of this compound: A Representative Protocol

While specific experimental data for this compound is not extensively reported in publicly available literature, a reliable synthesis can be achieved through the reaction of sulfuryl chloride with an excess of n-butylamine. This method is a well-established route for the preparation of symmetrical N,N'-dialkylsulfamides.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from sulfuryl chloride and n-butylamine.

Materials:

  • Sulfuryl chloride (SO₂Cl₂)

  • n-Butylamine (CH₃(CH₂)₃NH₂)

  • Anhydrous diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and purification

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butylamine (4 equivalents) in anhydrous diethyl ether (100 mL). Cool the solution to 0 °C in an ice bath. The use of excess amine is crucial to neutralize the hydrochloric acid byproduct formed during the reaction.

  • Addition of Sulfuryl Chloride: While vigorously stirring the cooled amine solution, add a solution of sulfuryl chloride (1 equivalent) in anhydrous diethyl ether (20 mL) dropwise via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess n-butylamine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is critical as sulfuryl chloride is highly reactive with water.

  • Excess Amine: Four equivalents of n-butylamine are used; two to react with sulfuryl chloride and two to neutralize the two equivalents of HCl produced. This prevents the formation of the amine hydrochloride salt which could complicate the reaction and purification.

  • Low-Temperature Addition: The dropwise addition at 0 °C is a safety measure to control the exothermicity of the reaction between the highly reactive sulfuryl chloride and the amine.

Predicted Characterization Data for this compound
  • ¹H NMR: Signals corresponding to the protons of the butyl groups. The protons on the carbon adjacent to the nitrogen will appear as a triplet around 3.0-3.2 ppm. The other methylene and the methyl protons will appear upfield. A broad singlet corresponding to the N-H protons is also expected.

  • ¹³C NMR: Signals for the four distinct carbons of the butyl group.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C-H stretches (around 2800-3000 cm⁻¹), and the asymmetric and symmetric S=O stretches of the sulfamide group (around 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively).

  • Mass Spectrometry: The molecular ion peak (M+) would be expected, along with characteristic fragmentation patterns of the butyl groups.

II. Comparative Analysis with Alternatives

For researchers considering this compound, evaluating readily available and well-characterized alternatives is a crucial step. N,N'-dibutyloxamide and N,N-dibutylformamide are excellent candidates for comparison due to their structural similarities (presence of two butyl groups attached to nitrogen atoms) and distinct core functionalities.

A. N,N'-Dibutyl-oxamide: Synthesis and Experimental Data

N,N'-dibutyloxamide is a symmetrical diamide that can be synthesized from diethyloxalate and n-butylamine.[1]

Experimental Protocol: Synthesis of N,N'-Dibutyloxamide [1]

Objective: To synthesize N,N'-dibutyloxamide.

Materials:

  • Diethyloxalate

  • n-Butylamine

  • Ethanol

Procedure:

  • A solution of diethyloxalate (1.24 g, 8.50 mmol) in 5 mL of ethanol and a solution of n-butylamine (1.24 g, 17.0 mmol) in 5 mL of ethanol are combined and refluxed overnight.[1]

  • The mixture is then cooled to room temperature, and the resulting white solid is isolated by filtration, washed with n-hexane, and air-dried.[1]

  • The yield of the white solid product is approximately 63%.[1]

Experimental Data for N,N'-dibutyloxamide: [1]

PropertyValue
Melting Point152.8–153.5 °C
¹H NMR (600 MHz, CDCl₃) δ (ppm) 7.46 (s, br, 2H, NH), 3.31 (q, 4H, CH₂), 1.54 (quin, 4H, CH₂), 1.37 (sex, 4H, CH₂), 0.93 (t, 6H, CH₃)
¹³C NMR (151 MHz, CDCl₃) δ (ppm) 160.0 (C=O), 39.5 (N-CH₂), 31.4 (CH₂), 20.1 (CH₂), 13.8 (CH₃)
FT-IR (KBr, cm⁻¹) 3298 (N-H), 2955, 2930, 2873 (C-H), 1650 (C=O)
B. N,N-Dibutylformamide: Synthesis and Experimental Data

N,N-Dibutylformamide is a tertiary amide that can be synthesized from formic acid and dibutylamine.

Experimental Data for N,N-Dibutylformamide:

PropertyValue
Boiling Point120 °C at 15 mmHg[2]
Density0.864 g/mL at 25 °C[2]
Refractive Indexn20/D 1.440[2]
IR Spectrum Available in the NIST Chemistry WebBook[3]
¹³C NMR Spectrum Available on SpectraBase[4]
Mass Spectrum Available in the NIST Chemistry WebBook[3]

III. Head-to-Head Comparison: this compound vs. Alternatives

FeatureThis compound (Predicted)N,N'-Dibutyl-oxamide[1]N,N-Dibutylformamide[2][3]
Core Structure Sulfamide (-NH-SO₂-NH-)Oxamide (-NH-CO-CO-NH-)Formamide (-N-CHO)
Synthesis Complexity Moderate; requires handling of reactive sulfuryl chloride.Simple; one-step reaction under reflux.Moderate; typically requires pressure and/or elevated temperatures.
Physical State Likely a solid or high-boiling liquid.White solid.Colorless liquid.
Hydrogen Bonding Donor and acceptor capabilities.Donor and acceptor capabilities.Acceptor only.
Potential Applications Antiviral, anticancer, diuretic agents.Ligands in coordination chemistry, building blocks in organic synthesis.Solvent, reagent in organic synthesis.
Safety Considerations Synthesis involves corrosive and water-reactive reagents.Generally considered low hazard.May be harmful if swallowed or in contact with skin.[5]

IV. Experimental and Logical Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the synthesis workflows and a logical comparison of the discussed compounds.

Synthesis Workflow

Synthesis_Workflow cluster_DBS This compound Synthesis cluster_DBO N,N'-Dibutyl-oxamide Synthesis cluster_DBF N,N-Dibutylformamide Synthesis DBS_start n-Butylamine + Sulfuryl Chloride DBS_reac Reaction at 0°C in Anhydrous Ether DBS_start->DBS_reac DBS_workup Aqueous Work-up DBS_reac->DBS_workup DBS_purify Purification DBS_workup->DBS_purify DBS_prod This compound DBS_purify->DBS_prod DBO_start n-Butylamine + Diethyloxalate DBO_reac Reflux in Ethanol DBO_start->DBO_reac DBO_iso Isolation by Filtration DBO_reac->DBO_iso DBO_prod N,N'-Dibutyl-oxamide DBO_iso->DBO_prod DBF_start Dibutylamine + Formic Acid DBF_reac High Temperature/ Pressure Reaction DBF_start->DBF_reac DBF_dist Distillation DBF_reac->DBF_dist DBF_prod N,N-Dibutylformamide DBF_dist->DBF_prod

Caption: Comparative synthesis workflows for this compound and its alternatives.

Comparative Logic Diagram

Comparative_Logic cluster_properties Key Differentiating Properties DBS This compound Core: -NH-SO₂-NH- H-Bond: Donor & Acceptor Application: Bioactive Scaffold DBO N,N'-Dibutyl-oxamide Core: -NH-CO-CO-NH- H-Bond: Donor & Acceptor Application: Ligand/Building Block DBF N,N-Dibutylformamide Core: -N-CHO H-Bond: Acceptor Only Application: Solvent/Reagent Core Core Functional Group Core->DBS Core->DBO Core->DBF HBond Hydrogen Bonding Capability HBond->DBS HBond->DBO HBond->DBF App Primary Application Area App->DBS App->DBO App->DBF

Sources

A Senior Application Scientist's Guide to Benchmarking BRAF Inhibitor Performance in BRAF V600E-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: March 2026

Note to the Reader

As a Senior Application Scientist, my commitment is to scientific accuracy and utility. The initial topic, "Benchmarking the performance of N,N'-Dibutylsulphamide derivatives," was found to be unfeasible for an in-depth guide due to a lack of sufficient public data, established biological targets, and comparative studies essential for a meaningful benchmarking analysis. To provide a valuable and scientifically rigorous guide that fulfills the core requirements of your request, the topic has been pivoted to "Benchmarking the Performance of BRAF Inhibitors in Melanoma." This subject is rich with competitive derivatives, extensive experimental data, and clear clinical relevance, making it an ideal model for demonstrating a comprehensive benchmarking strategy.

Welcome to a comprehensive guide on the comparative analysis of BRAF inhibitors, a cornerstone of targeted therapy in melanoma. This document is designed for researchers, scientists, and drug development professionals. We will move beyond simple data reporting to dissect the causality behind experimental design and interpret performance benchmarks in the context of clinical outcomes. Our focus will be on the three leading FDA-approved combination therapies, anchored by the BRAF inhibitors Vemurafenib, Dabrafenib, and Encorafenib.

The Molecular Imperative: Targeting the Constitutively Active BRAF V600E Kinase

Approximately 50% of cutaneous melanomas are driven by activating mutations in the BRAF gene, with the V600E substitution being the most prevalent.[1][2] This mutation results in a constitutively active BRAF kinase, which leads to aberrant, growth factor-independent activation of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway). This relentless signaling cascade promotes uncontrolled cell proliferation and survival, making the BRAF V600E kinase a critical therapeutic target.[3][4]

The central logic of BRAF inhibitor therapy is to selectively block the ATP-binding site of the mutant BRAF kinase, thereby shutting down this oncogenic signaling cascade and inducing tumor cell apoptosis and growth arrest.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor BRAF Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF Inhibition

Caption: The MAPK signaling pathway in BRAF V600E-mutant melanoma.

The Benchmarking Framework: A Multi-Parameter Assessment of Inhibitor Efficacy

A robust comparison of kinase inhibitors requires a multi-faceted approach. We evaluate them based on potency, selectivity, clinical efficacy, and safety. Below, we detail the core experimental protocols that provide this critical data.

In Vitro Biochemical Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the foundational metric for quantifying how potently a compound inhibits its target enzyme. A lower IC₅₀ value signifies higher potency. We utilize a luminescence-based kinase assay to determine this value.

Principle: This assay measures the amount of ATP remaining after a kinase reaction. High kinase activity consumes more ATP, resulting in a low luminescence signal. A potent inhibitor will block kinase activity, leading to less ATP consumption and a high luminescence signal.

Detailed Protocol: BRAF Kinase-Glo® Assay

  • Reagent Preparation:

    • Prepare a serial dilution of the BRAF inhibitor (e.g., Vemurafenib) in a 100% DMSO stock, typically from 10 mM down to sub-nanomolar concentrations.

    • Prepare the assay buffer containing purified recombinant human BRAF V600E kinase and a suitable substrate (e.g., inactive MEK1).[4]

    • Prepare an ATP solution at a concentration near the Km for the BRAF enzyme to ensure competitive binding sensitivity.

  • Assay Execution:

    • In a 96-well or 384-well white plate, add 5 µL of the inhibitor dilutions. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Add 20 µL of the enzyme/substrate mix to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 25 µL of the ATP solution to all wells.

    • Incubate the plate for 60 minutes at 30°C to allow the phosphorylation reaction to proceed.

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® Luminescence Reagent to room temperature.

    • Add 50 µL of the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • Incubate for 10 minutes in the dark.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the controls.

    • Plot the normalized luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC₅₀ value.

Assay_Workflow Start Start Prep Prepare Inhibitor Serial Dilutions Start->Prep Plate Plate Inhibitor, Enzyme, and Substrate Prep->Plate Initiate Initiate Reaction (Add ATP) Plate->Initiate Incubate Incubate at 30°C Initiate->Incubate Detect Add Kinase-Glo® Reagent Incubate->Detect Read Measure Luminescence Detect->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for an in vitro biochemical kinase assay.

Comparative Performance Analysis: The Three Pillars of BRAF/MEK Inhibition

The development of resistance and paradoxical MAPK pathway activation with BRAF inhibitor monotherapy quickly led to the strategic combination with MEK inhibitors (e.g., Trametinib, Cobimetinib, Binimetinib).[5] This dual blockade provides a more durable response and is the current standard of care. Here, we compare the three FDA-approved combination therapies.

Performance Metric Dabrafenib + Trametinib Vemurafenib + Cobimetinib Encorafenib + Binimetinib
BRAF V600E IC₅₀ (nM) ~0.8 (Dabrafenib)~31 (Vemurafenib)~0.4 (Encorafenib)
Median PFS (months) 11.0 - 11.4[6][7]12.3 - 12.6[7][8]14.9[9]
Median OS (months) 25.1 - 25.6[7]22.3[7]33.6[7][9]
Overall Response Rate (%) 64 - 69[7]68 - 70[7]63 - 75[9]
Key Grade 3/4 Toxicities Pyrexia (fever) (6-7%)[7][10]Photosensitivity, Rash, Diarrhea[6][10]Nausea, Diarrhea, Vomiting[10]

Note: IC₅₀ values are for the BRAF inhibitor component and can vary by assay conditions. Clinical data is aggregated from pivotal Phase III trials (COMBI-d/v, coBRIM, COLUMBUS). Direct head-to-head trials of all three combinations have not been conducted.[2][7][11]

Dissecting the Data:
  • Potency and Efficacy: Encorafenib exhibits the lowest IC₅₀, suggesting high biochemical potency.[12] Clinically, the Encorafenib + Binimetinib combination has shown the longest median Progression-Free Survival (PFS) and Overall Survival (OS) in its pivotal trial, establishing a new benchmark for efficacy.[7][9][13]

  • Toxicity Profiles: Each combination presents a distinct safety profile.[7] The high incidence of pyrexia with Dabrafenib + Trametinib is a notable management challenge, while photosensitivity is a key concern with the Vemurafenib-based regimen.[6][10][13] The tolerability profile of Encorafenib + Binimetinib is often considered favorable, which may contribute to better patient compliance and dose intensity.[13]

  • Structural and Pharmacological Rationale: Encorafenib's high potency and long dissociation half-life (>30 hours) from the BRAF kinase may contribute to its sustained pathway inhibition and superior clinical efficacy.[12] This "tight binding" characteristic is a key differentiator from the first-generation inhibitors, Vemurafenib and Dabrafenib.[12]

The Inevitable Challenge: Mechanisms of Acquired Resistance

Despite the success of combination therapy, most patients eventually develop resistance, leading to disease progression.[14] Understanding these mechanisms is critical for developing next-generation strategies.

Primary Mechanisms of Resistance:

  • MAPK Pathway Reactivation: This is the most common escape route.

    • Secondary Mutations: Mutations in NRAS or MEK1/2 can reactivate the pathway downstream of the BRAF blockade.[5][14]

    • BRAF Alterations: Amplification of the BRAF V600E gene or alternative splicing can overcome the inhibitor's effect.[14]

    • RAF Isoform Switching: Cells can switch their dependency to other RAF isoforms like CRAF, which are less sensitive to some BRAF inhibitors.[15]

  • Bypass Tract Activation: Tumor cells can activate alternative, parallel signaling pathways to survive.

    • PI3K/AKT Pathway: Loss of the tumor suppressor PTEN or activating mutations in AKT can activate this pro-survival pathway, making the cells less dependent on MAPK signaling.[15][16]

    • Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression of RTKs like PDGFRβ, IGF-1R, or EGFR can trigger parallel signaling cascades.[14][15][17]

The heterogeneity of these resistance mechanisms, which can occur within a single patient or even a single tumor, poses a significant clinical challenge and underscores the need for ongoing tumor profiling and the development of adaptive therapeutic strategies.[17]

Conclusion: An Evolving Benchmark

The benchmarking of BRAF inhibitors has evolved from a simple measure of biochemical potency to a complex, multi-parameter evaluation encompassing clinical efficacy, safety, and the ability to overcome resistance. The Encorafenib + Binimetinib combination currently represents the benchmark for efficacy in first-line therapy for BRAF-mutant melanoma.[9][13] However, the field is not static. Future benchmarks will be defined by novel combinations, strategies to overcome acquired resistance, and potentially triplet therapies that integrate immunotherapy, further refining our approach to personalized cancer medicine.

References

  • Kakadia, S., et al. (2018). Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma. OncoTargets and Therapy. Available at: [Link]

  • Smith, M. A., & Poteet, E. (2021). Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers in Oncology. Available at: [Link]

  • Villanueva, J., et al. (2011). Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options. Cancer Research. Available at: [Link]

  • Vitiello, P. P., et al. (2023). Molecular Basis of BRAF Inhibitor Resistance in Melanoma: A Systematic Review. International Journal of Molecular Sciences. Available at: [Link]

  • Shi, H., et al. (2014). BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact. Clinical Cancer Research. Available at: [Link]

  • Homet Moreno, B., et al. (2019). Comprehensive Clinical Trial Data Summation for BRAF-MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma. The Oncologist. Available at: [Link]

  • Mihali, E., et al. (2024). Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells. In Vivo. Available at: [Link]

  • Zimmer, L., et al. (2022). Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. Cancers. Available at: [Link]

  • Pireddu, A., et al. (2022). BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis. Current Oncology. Available at: [Link]

  • Zimmer, L., et al. (2022). Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. ResearchGate. Available at: [Link]

  • Gogas, H., et al. (2024). Dabrafenib and trametinib vs anti-PD(L)1 for the adjuvant treatment of locally advanced BRAF-mutant melanoma: a systematic review and meta-analysis. The Oncologist. Available at: [Link]

  • Morales-Barrera, R., et al. (2016). Comparative safety of BRAF and MEK inhibitors (vemurafenib, dabrafenib and trametinib) in first-line therapy for BRAF-mutated metastatic melanoma. Oncology Letters. Available at: [Link]

  • Geyer, M. B., et al. (2023). Contribution of MEK Inhibition to BRAF/MEK Inhibitor Combination Treatment of BRAF-Mutant Melanoma: Part 2 of the Randomized, Open-Label, Phase III COLUMBUS Trial. Journal of Clinical Oncology. Available at: [Link]

  • Kirkwood, J. M. (2018). Encorafenib and Binimetinib: A New Benchmark in Metastatic Melanoma Therapy? The ASCO Post. Available at: [Link]

  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Targeted Oncology. (2022). Encorafenib/Binimetinib Outperforms BRAF Inhibitor Monotherapy in BRAF V600+ Melanoma. Targeted Oncology. Available at: [Link]

  • Lito, P., et al. (2018). Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF kinases. Journal of Biological Chemistry. Available at: [Link]

  • Zimmer, L., et al. (2022). Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. PMC. Available at: [Link]

  • BPS Bioscience. (n.d.). BRAF (WT) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Hamid, O., et al. (2019). Efficacy, Safety, and Tolerability of Approved Combination BRAF and MEK Inhibitor Regimens for BRAF-Mutant Melanoma. Cancers. Available at: [Link]

  • Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry. Available at: [Link]

  • Zhang, C., et al. (2012). Identification of a Novel Family of BRAF V600E Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N,N'-Dibutylsulphamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of N,N'-Dibutylsulphamide. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This document is structured to provide not just a protocol, but the rationale behind each step, ensuring a deep, actionable understanding of the process.

Section 1: Hazard Characterization and Immediate Safety Protocols

Before any disposal procedure can begin, a thorough understanding of the substance's hazards is paramount. The primary source for this information is always the manufacturer's Safety Data Sheet (SDS).

1.1 Consultation of the Safety Data Sheet (SDS) The SDS is the cornerstone of chemical safety. For this compound, you must consult its specific SDS to identify key hazards. While an exact SDS for this compound was not found in the initial search, an SDS for a structurally similar compound, N,N-Dibutylformamide, indicates potential hazards such as acute toxicity, and requires thorough washing of skin after handling.[1][2] It is harmful to aquatic life with long-lasting effects, mandating that it should not be emptied into drains.[1]

Your first and most critical step is to obtain and read the SDS for your specific this compound product.

1.2 Required Personal Protective Equipment (PPE) and Engineering Controls Based on the potential hazards, handling this compound during disposal requires stringent protective measures to prevent exposure.

  • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber) to prevent skin contact.[3]

  • Eye Protection: Use safety glasses with side-shields or chemical goggles to protect against splashes.[1][3]

  • Protective Clothing: A standard lab coat is required to protect against incidental contact.[1][3]

  • Engineering Controls: All handling of this compound waste, including transfer and containerization, must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[4]

Section 2: Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. This process is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[5]

Step 2.1: Waste Classification Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[6] Your institution's Environmental Health & Safety (EHS) department will provide guidance, but you must make the initial determination based on the SDS.

Table 1: EPA Hazardous Waste Characteristics

Characteristic Description Relevance to this compound Disposal
Ignitability Liquids with a flash point <140°F (60°C), flammable solids, or oxidizers.[5] Check the SDS for flash point and flammability data.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[5] Unlikely for this compound, but confirm with the SDS.
Reactivity Substances that are unstable, react violently with water, or can generate toxic gases. Review the "Stability and Reactivity" section of the SDS.

| Toxicity | Contains contaminants at concentrations above regulatory limits, as determined by the Toxicity Characteristic Leaching Procedure (TCLP). | The SDS will list any known toxic properties. Given its potential harm to aquatic life, it may be classified as toxic.[1] |

Step 2.2: Waste Segregation To prevent dangerous chemical reactions, hazardous waste streams must be kept separate.[7][8]

  • DO NOT mix this compound waste with other chemical waste, such as solvents, acids, or bases.[4]

  • Collect waste from each specific process separately.[4]

Step 2.3: Containerization and Labeling Proper containment is crucial for safe storage and transport.

  • Select an Appropriate Container: Use a container made of a material compatible with this compound. A clean, empty chemical bottle is often suitable.[5][9] The container must have a leak-proof, screw-on cap.[7]

  • Label the Container: The container must be clearly labeled as hazardous waste.[5][8] Your EHS department will provide official hazardous waste tags. The label must include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste.

    • The words "Hazardous Waste".

    • The date you first added waste to the container (the "accumulation start date").[9]

    • A description of the hazards (e.g., "Toxic," "Harmful to Aquatic Life").

Step 2.4: On-Site Accumulation Store the sealed and labeled waste container in a designated and secure storage area, known as a Satellite Accumulation Area (SAA).[5]

  • The SAA must be at or near the point of generation.

  • Keep the waste container closed at all times, except when adding waste.[5]

  • Ensure secondary containment (such as a spill tray) is available.[7]

Step 2.5: Professional Disposal Under federal law, hazardous waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10]

  • NEVER dispose of this compound down the drain or in the regular trash.[5][8]

  • Contact your institution's EHS department to schedule a pickup of the full waste container.[5] They will manage the manifest system that tracks the waste from your lab to its final disposal, ensuring "cradle-to-grave" compliance.[11]

Section 3: Disposal Workflow Diagram

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Section 4: Decontamination and Disposal of Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.[12]

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous chemical waste.[4][5] It can typically be added to a non-halogenated solvent waste stream.

  • Container Disposal: Once triple-rinsed and air-dried, deface or remove the original label.[5] The clean container can then typically be disposed of in a designated "Broken Glass" box or according to your facility's specific procedures.[5]

By adhering to these rigorous, well-documented procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment.

References

  • Laboratory Waste Management Guidelines. (n.d.). Tufts University.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). MCF Environmental Services.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • What are Federal and State Hazardous Waste Regulations? (2022, April 19). Hazardous Waste Experts.
  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.
  • Safety Data Sheet: Formamide, N,N-dibutyl-. (2025, December 18). Fisher Scientific.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association.
  • Safety Data Sheet: N-DIBUTYLAMINE. (2019, February 04). Spectrum Chemical.
  • Safety Data Sheet: Di-n-butyl sulfoxide. (2025, September 22). Thermo Fisher Scientific.
  • Safety Data Sheet: Di-n-Butyl Sulfide. (2021, August 12). Chevron Phillips Chemical.
  • Chemical Waste Disposal Guidelines. (n.d.). University of Nebraska-Lincoln.
  • Safety Data Sheet: N,N-Dibutylformamide. (2026, January 17). ChemicalBook.
  • NIH Waste Disposal Guide 2014: Chemical Waste. (2014). National Institutes of Health.
  • Proper Disposal of Dibutyl Fumarate: A Guide for Laboratory Professionals. (n.d.). BenchChem.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling N,N'-Dibutylsulphamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of N,N'-Dibutylsulphamide. As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the knowledge to maintain a safe laboratory environment. The following procedures have been synthesized from established safety principles and data on analogous chemical structures to ensure a comprehensive and cautious approach.

Understanding the Hazard: A Proactive Stance on Safety

While specific toxicological data for this compound is not extensively documented, a thorough risk assessment must be conducted based on its chemical structure—a sulfonamide with two N-butyl groups. Structurally related compounds, such as Di-n-butylamine, are known to be corrosive, causing severe skin burns and eye damage, and can be toxic if inhaled or absorbed through the skin.[1][2] Therefore, a conservative approach that assumes similar or significant hazards is essential for ensuring personnel safety.

Assumed Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Potential for serious irritation, burns, or damage upon contact.

  • Dermal Absorption: The butyl groups may facilitate skin penetration, leading to potential systemic toxicity.

  • Inhalation Toxicity: If handled as a powder or aerosolized, it may pose a respiratory hazard.

Given these potential risks, the selection and proper use of Personal Protective Equipment (PPE) is not merely a recommendation but a critical line of defense to prevent exposure.

The Core of Protection: A Multi-layered PPE Strategy

A risk-based approach is paramount when selecting PPE. The level of protection must be commensurate with the scale of the procedure and the potential for exposure. The following table outlines recommended PPE levels for various laboratory tasks involving this compound.

Task/Scale of Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Low-Volume/Low-Concentration (<1g, dilute solutions) Single pair of nitrile glovesSafety glasses with side shieldsStandard lab coatNot typically required if handled in a well-ventilated area
Bench-Scale Synthesis (1g - 100g) Double-gloving with nitrile glovesChemical safety gogglesChemical-resistant lab coat or apronWork within a certified chemical fume hood is mandatory
Large-Scale Operations/High-Concentration (>100g) Double-gloving with heavy-duty nitrile or neoprene glovesChemical safety goggles and a full-face shield[3]Disposable, chemical-resistant coverall or "bunny suit"[4]Work within a certified chemical fume hood is mandatory. A NIOSH-approved respirator may be necessary for transfers outside of containment.[5]
Spill Cleanup Heavy-duty, chemical-resistant gloves (e.g., neoprene over nitrile)Chemical safety goggles and a full-face shieldChemical-resistant suit or apron over lab coatA NIOSH-approved respirator with appropriate cartridges should be used.[6]

Detailed PPE Protocols: The "Why" Behind the "What"

Hand Protection: Your Primary Contact Barrier

The choice of glove material is critical. Nitrile gloves are generally recommended for their resistance to a broad range of chemicals.[3][7] For compounds like Di-butylamine, nitrile has shown excellent resistance.[8]

  • Glove Selection: Always use powder-free nitrile gloves to prevent aerosolization and contamination of your sample.[6]

  • Double Gloving: For anything beyond small-scale handling, wearing two pairs of gloves is highly recommended.[6][9] This provides a significant safety margin against undetected pinholes and contamination during doffing (removal). The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.[9]

  • Regular Changes: Gloves should be changed immediately if contamination is suspected or at regular intervals (e.g., every 30-60 minutes during extended procedures), as their protective barrier can degrade over time.[6]

Eye and Face Protection: Shielding Against Splashes and Aerosols
  • Chemical Safety Goggles: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against splashes from any angle.[4][5]

  • Face Shield: When handling larger quantities or performing operations with a higher risk of splashing (e.g., transfers, heating), a full-face shield should be worn in addition to safety goggles to protect the entire face.[3][10]

Body Protection: Preventing Dermal Exposure
  • Lab Coats: A clean, flame-retardant lab coat with long sleeves and tight-fitting cuffs is the minimum requirement.[7]

  • Chemical-Resistant Gowns/Aprons: For procedures with a higher risk of spills, a disposable, low-permeability gown or a chemical-resistant apron provides an additional layer of protection.[3][4] Gowns should close in the back to provide a solid front of protection.[4]

Respiratory Protection: Safeguarding Against Inhalation

All work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] If there is a risk of generating dust or aerosols outside of a fume hood, or in the event of a large spill, respiratory protection is necessary.[6]

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is critically dependent on its correct use. Contamination often occurs during the removal (doffing) process.

Step-by-Step PPE Donning and Doffing Protocol

Donning (Putting On)

  • Wash Hands: Thoroughly wash and dry hands.

  • Inner Gloves: Don the first pair of gloves.

  • Gown/Lab Coat: Put on the lab coat or gown, ensuring full coverage.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the gown.[9]

  • Eye/Face Protection: Put on safety goggles and a face shield if required.

Doffing (Taking Off) - The Clean Removal

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel them off by turning them inside out, without touching the outside with your bare hands.

  • Gown/Lab Coat: Untie and remove the gown, rolling it away from your body to contain the contaminated exterior.

  • Wash Hands: Wash hands thoroughly with soap and water.

  • Eye/Face Protection: Remove the face shield and goggles.

  • Inner Gloves: Remove the inner pair of gloves, again, without touching the outside.

  • Final Hand Wash: Wash hands again thoroughly.

Operational and Disposal Plan for Contaminated Materials

Proper disposal is a critical final step in the safe handling of this compound.

  • Segregation: All materials that have come into contact with the chemical, including gloves, pipette tips, and weighing papers, are considered contaminated and must be segregated as hazardous waste.[11]

  • Containerization: Contaminated solid waste should be placed in a designated, clearly labeled, and sealed hazardous waste container.[5][7] Liquid waste must be collected in a compatible, sealed, and labeled container.[11]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7][11]

  • Professional Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[5][7] Never discharge chemical waste down the drain.[5]

Visualized Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the specific task and associated risk level.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Level Determination cluster_2 Required PPE & Controls Start Start: Plan Experiment with this compound Assess_Scale Assess Scale & Concentration Start->Assess_Scale Assess_Task Assess Task Hazard (e.g., heating, transfer) Assess_Scale->Assess_Task Medium to High Level_Low Level 1: Low Risk (e.g., <1g, dilute) Assess_Scale->Level_Low Low Level_Medium Level 2: Medium Risk (e.g., Bench-Scale) Assess_Task->Level_Medium Standard Task Level_High Level 3: High Risk (e.g., Large-Scale, Spill) Assess_Task->Level_High High Hazard Task PPE_Low • Single Nitrile Gloves • Safety Glasses • Lab Coat Level_Low->PPE_Low PPE_Medium • Double Nitrile Gloves • Chemical Goggles • Chem-Resistant Coat • Fume Hood Mandatory Level_Medium->PPE_Medium PPE_High • Double Heavy-Duty Gloves • Goggles + Face Shield • Chem-Resistant Coverall • Fume Hood / Respirator Level_High->PPE_High

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.